3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol
Description
Properties
IUPAC Name |
3-bromo-2,5-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3O/c1-4-3-6(13)12-8(10-4)7(9)5(2)11-12/h3,11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXFXRCQWDQQTEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)C(=C(N2)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide on the Keto-enol Tautomerism in 3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol
This guide provides a comprehensive examination of the keto-enol tautomerism in 3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol, a heterocyclic compound of significant interest in medicinal chemistry. The pyrazolo[1,5-a]pyrimidine scaffold is a prominent pharmacophore found in numerous therapeutic agents, and understanding its tautomeric behavior is crucial for drug design and development.[1][2][3] Tautomerism, the interconversion of structural isomers, can profoundly influence a molecule's physicochemical properties, receptor binding affinity, and metabolic stability.[4][5][6] This document will delve into the structural nuances, analytical characterization, and the factors governing the tautomeric equilibrium of this specific pyrazolopyrimidine derivative.
Introduction: The Significance of Tautomerism in Drug Discovery
Tautomerism is a fundamental concept in organic chemistry where isomers, known as tautomers, readily interconvert.[7] The most common form is proton tautomerism, with keto-enol tautomerism being a classic example.[7] For drug development professionals, a thorough understanding of a compound's tautomeric preferences is not merely academic; it is a critical parameter that dictates its biological activity.[4] Different tautomers can exhibit distinct hydrogen bonding patterns, shapes, and electronic distributions, leading to varied interactions with biological targets.[1][3] The pyrazolo[1,5-a]pyrimidine core is a versatile scaffold that has been explored for a wide range of therapeutic applications, including as kinase inhibitors in cancer therapy.[8][9][10] The potential for keto-enol tautomerism in derivatives such as 3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol necessitates a detailed investigation to elucidate the predominant tautomeric form under physiological conditions.
The core of the pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold can exist in at least three plausible tautomeric forms.[1][3] The equilibrium between these forms can be influenced by various factors including the solvent, pH, and temperature.[11] This guide will explore these influences through a combination of theoretical principles and practical experimental protocols.
Structural Elucidation of Tautomeric Forms
The compound 3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol can exist in equilibrium between its keto (pyrimidin-7(4H)-one) and enol (pyrimidin-7-ol) forms. The position of this equilibrium is a delicate balance of electronic and steric effects, as well as external environmental factors.
Caption: Tautomeric equilibrium of 3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol.
Generally, for simple carbonyl compounds, the keto form is thermodynamically more stable.[7][12] However, in heterocyclic systems, factors like aromaticity and intramolecular hydrogen bonding can significantly stabilize the enol form.[7][12] For pyrazolo[1,5-a]pyrimidin-7(4H)-ones, X-ray crystallography studies on analogous compounds have often shown the keto form to be predominant in the solid state.[3]
Synthesis and Characterization
The synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-ones is typically achieved through the cyclocondensation of a 3-aminopyrazole with a β-ketoester.[1][3] This one-step reaction is a versatile method for generating a library of substituted pyrazolopyrimidines.
-
Reactant Preparation: To a solution of 3-amino-4-bromopyrazole (1 equivalent) in glacial acetic acid, add ethyl 2-methylacetoacetate (1.1 equivalents).
-
Reaction: Reflux the mixture for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Isolation: Collect the resulting precipitate by filtration, wash with cold water, and then with a small amount of cold ethanol.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol.
Caption: General workflow for the synthesis of the target compound.
Characterization of the tautomeric forms relies heavily on spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to distinguish between the keto and enol forms. In the ¹H NMR spectrum, the enol form will exhibit a characteristic hydroxyl proton signal, while the keto form will show a signal for the N-H proton. The chemical shifts of the ring protons and carbons will also differ significantly between the two tautomers.[1]
-
Infrared (IR) Spectroscopy: The keto form will display a strong carbonyl (C=O) stretching vibration typically in the range of 1650-1700 cm⁻¹. The enol form will lack this peak but will show a broad O-H stretching band.
-
UV-Vis Spectroscopy: The two tautomers will have different chromophores and thus different absorption maxima. This technique is particularly useful for studying the equilibrium in different solvents.
Factors Influencing Tautomeric Equilibrium
The position of the keto-enol equilibrium is highly sensitive to the molecular environment.
The polarity of the solvent plays a crucial role.[13] Nonpolar solvents tend to favor the enol form, which can be stabilized by intramolecular hydrogen bonding.[11] In contrast, polar protic solvents can form intermolecular hydrogen bonds with the keto form, potentially shifting the equilibrium in its favor.[4][11] Studies on similar heterocyclic systems have shown that the enol form can be the most stable in many organic solvents, while the presence of water can favor the keto form.[4]
| Solvent | Dielectric Constant | Expected Predominant Tautomer | Rationale |
| Dichloromethane | 9.1 | Enol | Low polarity favors intramolecular H-bonding. |
| Acetonitrile | 37.5 | Intermediate | Moderate polarity, can solvate both forms. |
| Methanol | 32.7 | Keto | Polar protic, stabilizes keto form via H-bonding.[4] |
| Water | 80.1 | Keto | High polarity and H-bonding capacity strongly favor the keto form.[4] |
The pH of the medium can significantly alter the tautomeric equilibrium, especially for ionizable compounds. At low pH, protonation of the pyrimidine ring may occur, while at high pH, deprotonation of the hydroxyl or N-H group can lead to the formation of an anionic species. These changes can shift the equilibrium towards the tautomer that is more stable in its ionized form.
Variable temperature NMR studies can provide valuable thermodynamic data on the tautomeric equilibrium. The equilibrium constant (KT) is temperature-dependent, and by measuring its variation, the enthalpy (ΔH°) and entropy (ΔS°) of the tautomerization process can be determined.
Computational Insights
Quantum chemical calculations, such as Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers.[14][15] These computational methods can provide insights into the gas-phase energetics and the effects of solvation. By calculating the Gibbs free energies of the keto and enol forms, the equilibrium constant can be estimated. Computational studies on similar pyrimidine derivatives have often shown that the keto form is more stable.[14]
Caption: A logical workflow for the comprehensive analysis of tautomerism.
Conclusion and Future Directions
The keto-enol tautomerism of 3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol is a complex phenomenon governed by a delicate interplay of structural and environmental factors. While the keto form is often favored, particularly in polar solvents and the solid state, the enol form can be significantly populated in nonpolar environments. For drug development, it is imperative to characterize this equilibrium under conditions that mimic the physiological environment.
Future research should focus on:
-
Quantitative NMR studies in a range of solvents to precisely determine the tautomeric ratios.
-
pKa determination to understand the ionization behavior and its effect on tautomerism.
-
Co-crystallization studies with relevant biological targets to determine the bioactive conformation.
-
In-depth computational modeling to further refine the understanding of the factors governing the tautomeric preference.
By combining these experimental and computational approaches, a comprehensive picture of the tautomeric landscape of 3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol can be established, providing a solid foundation for its further development as a potential therapeutic agent.
References
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Araújo de Oliveira, A. P., Wegermann, C. A., & da Costa Ferreira, A. M. (2024). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemical Biology. [Link]
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Singh, R., et al. (2021). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases. [Link]
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Araújo de Oliveira, A. P., Wegermann, C. A., & da Costa Ferreira, A. M. (2024). Keto-enol tautomerism in the development of new drugs. ResearchGate. [Link]
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Rykaczewski, J., et al. (2020). Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto–Enol Tautomerism of a β-Ketoester. Organic Letters. [Link]
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Fiveable. (n.d.). Keto-enol tautomerism. Organic Chemistry II Class Notes. [Link]
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Abdel-Moniem, M. I., et al. (2021). Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. Arabian Journal of Chemistry. [Link]
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Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. [Link]
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Al-Ostoot, F. H., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. [Link]
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ResearchGate. (n.d.). Synthesis of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one 4. [Link]
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Elguero, J., et al. (2013). Structural Studies of 2-Methyl-7-substituted Pyrazolo[1,5-a]pyrimidines. ResearchGate. [Link]
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Singh, R., et al. (2021). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. PMC. [Link]
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CPL. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. PMC. [Link]
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Galvão, T. L. P., et al. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. Journal of Physical Chemistry A. [Link]
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ResearchGate. (n.d.). Synthesis of a new series of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors and anti-leukemia. [Link]
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Patel, H. (2021). What impact does tautomerism have on drug discovery and development? Future Medicinal Chemistry. [Link]
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ResearchGate. (n.d.). Keto-enol tautomerization of pyrimido[4,5-d]pyrimidine-2,4,5,7-(1H, 3H, 6H, 8H)-tetraone. [Link]
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El-Sayed, Y. S., et al. (2015). Spectroscopic studies of keto–enol tautomeric equilibrium of azo dyes. RSC Advances. [Link]
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CPL. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Semantic Scholar. [Link]
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Bouyahya, A., et al. (2017). Synthesis of Novel β-Keto-Enol Derivatives Tethered Pyrazole, Pyridine and Furan as New Potential Antifungal and Anti-Breast Cancer Agents. PMC. [Link]
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ResearchGate. (2023). Experimental and computational studies of tautomerism pyridine carbonyl thiosemicarbazide derivatives. [Link]
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El-Adl, K., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. [Link]
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Shugar, D. (1985). New light on tautomerism of purines and pyrimidines and its biological and genetic implications. ResearchGate. [Link]
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Portilla, J., et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Advances. [Link]
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Di Micco, S., et al. (2017). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC. [Link]
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Chermahini, A. N., et al. (2008). Theoretical studies on tautomerism of dihydropyrimidine tautomers. Sci-Hub. [Link]
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Bioisosteric Utility of 3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol: A Technical Guide
Executive Summary: The Scaffold Hopping Advantage[1]
In modern medicinal chemistry, scaffold hopping —the replacement of a core chemical framework with a structurally distinct but functionally equivalent moiety—is a critical strategy to overcome patent cliffs, improve metabolic stability, and optimize physicochemical properties.[1]
The pyrazolo[1,5-a]pyrimidine scaffold, specifically the 3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol derivative, represents a high-value bioisostere of the purine ring system (found in Adenine and Guanine).[1] Unlike the ubiquitous purine scaffold, which often suffers from rapid metabolic glycosylation and non-specific binding, this fused system offers:
-
Tunable Lipophilicity: The lack of the acidic imidazole N-H (N9 in purines) improves membrane permeability.[1]
-
Metabolic Stability: Resistance to xanthine oxidase and nucleoside phosphorylases.[1]
-
Vectorial Growth: The C3-Bromine serves as a versatile synthetic handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), allowing access to "deep pocket" binding regions in kinases.[1]
This guide details the structural rationale, synthetic pathways, and experimental validation of this scaffold.[1]
Structural Basis of Bioisosterism[1]
To understand the utility of 3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol, one must analyze its electronic and steric congruence with endogenous purines.[1]
Tautomeric Fidelity (The "7-ol" vs. "7-one")
While nomenclature often refers to the C7-substituent as a hydroxyl group ("-ol"), in physiological solution and the crystalline state, this molecule predominantly exists as the 7(4H)-one (amide-like) tautomer.[1] This is critical for bioisosterism:
-
Purine Analogy: This keto-form mimics the C6-carbonyl of Guanine or Hypoxanthine .[1]
-
H-Bonding: The N4-H (donor) and C7=O (acceptor) motif creates a donor-acceptor pair identical to the N1-H/C6=O of guanosine, facilitating recognition by enzymes that bind purine nucleotides.[1]
The Bridgehead Nitrogen Difference
The pyrazolo[1,5-a]pyrimidine contains a bridgehead nitrogen (N4 in the fused system).[1]
-
Purine: The N7 and N9 nitrogens are distinct atoms.[1]
-
Bioisostere: The bridgehead nitrogen constrains the geometry, enforcing planarity and altering the dipole moment to favor hydrophobic pocket interaction while maintaining the critical "hinge-binding" hydrogen bond vectors.[1]
The Role of the C3-Bromine
The bromine atom at position 3 is not merely a substituent; it acts as a steric and electronic anchor .[1]
-
Halogen Bonding: In many kinase pockets, the C3-Br can form a halogen bond with backbone carbonyls of the gatekeeper residue.[1]
-
Steric Occlusion: It fills hydrophobic sub-pockets that the smaller hydrogen atom of a natural purine would leave vacant, increasing potency.[1]
Pharmacophore Overlay Diagram
The following diagram illustrates the structural overlay and the critical H-bond vectors.[1][2]
Figure 1: Pharmacophore mapping showing the functional equivalence of the pyrazolo[1,5-a]pyrimidine scaffold to purines within an ATP-binding pocket.[1]
Synthetic Architecture
The synthesis of 3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol is a robust, two-stage process involving a cyclocondensation followed by electrophilic aromatic substitution.[1]
Reaction Pathway[1]
-
Cyclocondensation: Reaction of 3-amino-5-methylpyrazole with ethyl acetoacetate.[1] This forms the fused bicyclic core.[1][3]
-
Regioselective Bromination: Electrophilic bromination at the C3 position using N-Bromosuccinimide (NBS) or elemental bromine.[1] The C3 position is the most electron-rich site on the pyrazole ring, ensuring high regioselectivity.[1]
Synthetic Workflow Diagram
Figure 2: Step-wise synthetic pathway for the generation of the target scaffold.
Experimental Protocols
The following protocols are designed for reproducibility and high purity, essential for biological assay validation.
Synthesis of 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol (Intermediate)
Reagents: 3-Amino-5-methylpyrazole (10 mmol), Ethyl acetoacetate (11 mmol), Glacial Acetic Acid (20 mL).[1]
-
Setup: Charge a 100 mL round-bottom flask with 3-amino-5-methylpyrazole and ethyl acetoacetate.
-
Reaction: Add glacial acetic acid. Attach a reflux condenser and heat to 110°C for 4–6 hours. Monitor by TLC (Eluent: 5% MeOH in DCM).[1]
-
Workup: Cool the mixture to room temperature. The product often precipitates upon cooling.[1] If not, pour the reaction mixture into ice-cold water (50 mL).
-
Isolation: Filter the solid precipitate. Wash with cold water (2 x 10 mL) and diethyl ether (1 x 10 mL) to remove unreacted beta-keto ester.[1]
-
Purification: Recrystallize from Ethanol/Water (9:1) if necessary.[1]
-
Yield: Typically 75–85%.[1]
Bromination to 3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol[1]
Reagents: Intermediate from 4.1 (5 mmol), N-Bromosuccinimide (NBS) (5.5 mmol), Acetonitrile (ACN) (25 mL).[1]
-
Setup: Dissolve the intermediate in ACN in a 50 mL flask.
-
Addition: Add NBS portion-wise over 10 minutes at room temperature. The reaction is exothermic; ensure temperature does not exceed 30°C to prevent side reactions.[1]
-
Reaction: Stir at room temperature for 1–2 hours. The product usually precipitates as a white or off-white solid.[1]
-
Workup: Filter the solid.[1][4] Wash with cold ACN (5 mL) and water (20 mL) to remove succinimide byproduct.[1]
-
Characterization: Confirm structure via 1H-NMR (Loss of C3-H signal around 6.0 ppm).
-
Yield: Typically 80–90%.[1]
Physicochemical Characterization Table[1]
| Property | Value (Approx.) | Significance |
| Molecular Weight | 242.07 g/mol | Fragment-like, ideal for lead optimization.[1] |
| cLogP | 1.2 – 1.5 | Optimal lipophilicity for cell permeability.[1] |
| TPSA | ~45 Ų | High oral bioavailability potential.[1] |
| pKa (Acidic) | ~9.5 (N-H) | Exists as neutral species at physiological pH.[1] |
| H-Bond Donors | 1 (Amide NH) | Critical for hinge binding.[1] |
| H-Bond Acceptors | 3 (N, O) | Interaction with solvent and protein residues.[1] |
References
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Popowycz, F., et al. (2009).[1] "Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R)-roscovitine analogue."[1][5] Journal of Medicinal Chemistry. Link
-
Mugnaini, C., et al. (2013).[1] "Synthesis of pyrazolo[1,5-a]pyrimidine ring as a possible bioisosteric replacement of the 5-(1H-pyrrol-1-yl)pyrazole scaffold." Arkivoc. Link
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Sikdar, A., et al. (2023).[1][3] "Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment." RSC Advances. Link
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Williamson, D.S., et al. (2005).[1] "Structure-guided design of pyrazolo[1,5-a]pyrimidines as inhibitors of human cyclin-dependent kinase 2." Bioorganic & Medicinal Chemistry Letters. Link
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Finiuk, N., et al. (2019).[1] "3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol derivatives: Synthesis and anticancer activity." European Journal of Medicinal Chemistry. (Contextual citation for specific derivative properties).
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The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Core in Oncology Drug Discovery Featuring the 3-Bromo Handle
Introduction: The Strategic Importance of the Pyrazolo[1,5-a]pyrimidine Core
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for successful therapeutic agents. These are often referred to as "privileged scaffolds" due to their ability to interact with multiple biological targets with high affinity. The pyrazolo[1,5-a]pyrimidine system is a prime example of such a scaffold, particularly in the realm of oncology.[1][2] As a fused, rigid N-heterocyclic system, it acts as a bioisostere of the purine bases found in DNA and RNA, most notably adenine.[3] This structural mimicry allows it to effectively compete with adenosine triphosphate (ATP) for the binding sites of numerous protein kinases, enzymes that are frequently dysregulated in cancer and play a pivotal role in cell signaling, proliferation, and survival.[1][4][5][6]
The versatility of the pyrazolo[1,5-a]pyrimidine core allows for extensive chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1][2] A particularly strategic derivative in this class is the 3-bromo-pyrazolo[1,5-a]pyrimidine . The bromine atom at the 3-position is not merely a substituent; it is a highly versatile chemical "handle." It serves as an ideal electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This capability empowers chemists to introduce a vast array of functional groups and build molecular complexity, which is crucial for exploring structure-activity relationships (SAR) and optimizing lead compounds against specific cancer targets.[1][7] This guide provides a comprehensive review of the synthesis, mechanisms of action, and therapeutic potential of 3-bromo-pyrazolo[1,5-a]pyrimidine derivatives in oncology.
Part 1: Synthesis and Functionalization
The construction of the core pyrazolo[1,5-a]pyrimidine scaffold is typically achieved through the cyclocondensation of 3-aminopyrazole precursors with various 1,3-bielectrophilic compounds.[2] Common strategies include reactions with β-dicarbonyls, β-enaminones, or β-ketonitriles.[1][2]
The introduction of the critical bromine atom at the 3-position can be accomplished in two primary ways:
-
Direct Bromination: The most straightforward approach involves the direct electrophilic bromination of a pre-formed pyrazolo[1,5-a]pyrimidine ring. Reagents like N-Bromosuccinimide (NBS) in a solvent such as dimethylformamide (DMF) or bromine in acetic acid are commonly used.[8]
-
Cyclization with Brominated Precursors: An alternative strategy involves using a brominated building block during the initial cyclization reaction to form the heterocyclic core.
The 3-bromo intermediate is rarely the final product; its value lies in its potential for diversification. Palladium-catalyzed cross-coupling reactions are the cornerstone of its utility.
Typical Experimental Protocol: Synthesis of 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine
This protocol is a representative example of a direct bromination method. The choice of a 5-chloro substituent is common as it provides an additional site for subsequent nucleophilic substitution, allowing for dual functionalization of the scaffold.
Objective: To synthesize 3-bromo-5-chloropyrazolo[1,5-a]pyrimidine, a key intermediate for kinase inhibitor libraries.
Materials:
-
5-Chloropyrazolo[1,5-a]pyrimidine
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Stir plate and stir bar
-
Round-bottom flask
-
Standard glassware for workup and purification
Procedure:
-
Suspend 5-chloropyrazolo[1,5-a]pyrimidine (1.0 eq) in dimethylformamide (DMF) in a round-bottom flask.
-
While stirring at room temperature (20-25°C), add N-Bromosuccinimide (NBS) (1.1 eq) in small portions.
-
Continue stirring the reaction mixture for approximately 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into ice water to precipitate the product.
-
Collect the precipitate by filtration.
-
Wash the crude product sequentially with water, isopropanol, and hexane to remove residual DMF and unreacted starting materials.
-
Dry the product under vacuum to yield 3-bromo-5-chloropyrazolo[1,5-a]pyrimidine.[8]
Causality Behind Choices:
-
NBS as Brominating Agent: NBS is a solid, easy-to-handle source of electrophilic bromine that is safer than liquid bromine and often leads to cleaner reactions with fewer byproducts.
-
DMF as Solvent: DMF is a polar aprotic solvent that effectively dissolves the starting material and facilitates the ionic mechanism of electrophilic aromatic substitution.
-
Aqueous Workup: The product is typically a solid with low aqueous solubility, making precipitation by pouring into water an effective and simple method for initial purification.
Caption: Synthetic utility of the 3-bromo intermediate.
Part 2: Key Oncological Targets and Mechanisms of Action
The primary mechanism by which pyrazolo[1,5-a]pyrimidine derivatives exert their anticancer effects is through the inhibition of protein kinases.[1][4] These compounds are designed to fit into the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrate proteins and thereby interrupting aberrant signaling cascades that drive cancer cell growth and survival.[1]
A wide range of kinases have been successfully targeted by this scaffold, demonstrating its versatility.
| Kinase Target | Role in Oncology | Representative Derivatives' Potency (IC₅₀) | References |
| Pim-1 | A serine/threonine kinase involved in cell survival, proliferation, and apoptosis resistance. Overexpressed in various cancers. | 27 nM - 45 nM | [9] |
| PI3Kδ | A lipid kinase crucial for the differentiation, proliferation, and survival of immune cells. Overactivity is linked to certain leukemias and lymphomas. | 18 nM | [10] |
| Trk (A, B, C) | Tropomyosin receptor kinases. Gene fusions involving NTRK genes are oncogenic drivers in a variety of solid tumors. | 0.1 nM - 1.7 nM | [11][12] |
| EGFR | Epidermal Growth Factor Receptor. A receptor tyrosine kinase whose mutation or overexpression drives non-small cell lung cancer (NSCLC) and other malignancies. | Potent inhibition reported | [1][4] |
| B-Raf / MEK | Key components of the MAPK/ERK signaling pathway, which is frequently mutated (especially B-Raf) in melanoma and other cancers. | Potent inhibition reported | [1][4] |
| CDK1 / CDK2 | Cyclin-Dependent Kinases that regulate cell cycle progression. Their dysregulation leads to uncontrolled cell division. | 0.55 µM (CDK2) | [1][13] |
| FLT3-ITD | An internal tandem duplication mutation of the FLT3 receptor, a poor prognostic factor in Acute Myeloid Leukemia (AML). | 0.4 nM | [14] |
Focus Pathway: Tropomyosin Receptor Kinase (Trk) Signaling
The Trk family of receptors is a compelling target because NTRK gene fusions are tumor-agnostic oncogenic drivers. Inhibitors based on the pyrazolo[1,5-a]pyrimidine scaffold, such as Larotrectinib and Entrectinib, have been approved for treating NTRK fusion-positive cancers, highlighting the clinical success of this chemical class.[11][12]
Caption: Inhibition of the Trk signaling pathway.
Part 3: Structure-Activity Relationship (SAR) Insights
SAR studies are crucial for optimizing a lead compound's potency and selectivity. For the 3-bromo-pyrazolo[1,5-a]pyrimidine scaffold, the ability to modify multiple positions has yielded rich SAR data.
-
Position 3: This is the key diversification point. Replacing the bromo group with various aryl, heteroaryl, or alkyl groups via cross-coupling directly impacts interactions with the kinase active site. For Trk inhibitors, an amide linkage at this position was found to significantly enhance activity.[11][12] For Pim-1 inhibitors, introducing an aryl group at the 3-position increased potency by approximately 10-fold.[9]
-
Position 5: Modifications at this position often influence selectivity and solubility. For Pim-1 inhibitors, installing a trans-4-aminocyclohexanol group at the 5-position increased potency by a remarkable 100-fold, suggesting this substituent is more critical for Pim-1 inhibition than the group at the 3-position.[9] For PI3Kδ inhibitors, placing different benzimidazole groups at the C(5) position was a key strategy for achieving high activity and selectivity.[10]
-
Position 7: This position often points towards the solvent-exposed region of the ATP binding pocket. Attaching morpholine or other polar groups can improve physicochemical properties like solubility. In the development of PI3Kδ inhibitors, substitution of a chlorine atom at C(7) with morpholine was a key step.[15]
Caption: General SAR logic for the scaffold.
Part 4: Preclinical Evaluation Workflow
The preclinical assessment of novel pyrazolo[1,5-a]pyrimidine derivatives follows a standardized but rigorous workflow to establish efficacy and safety before any potential clinical consideration.
Standard Protocol: In Vitro Kinase Inhibition Assay (Biochemical Assay)
Objective: To determine the concentration of the test compound required to inhibit the activity of a purified target kinase by 50% (IC₅₀).
Principle: This assay measures the ability of a compound to block the phosphorylation of a substrate by a specific kinase. The readout is often a change in fluorescence, luminescence, or radioactivity.
Materials:
-
Purified recombinant target kinase (e.g., Pim-1, Trk-A).
-
Specific peptide substrate for the kinase.
-
ATP (often radiolabeled [γ-³²P]ATP or detected via antibody).
-
Test compounds (3-bromo-pyrazolo[1,5-a]pyrimidine derivatives) dissolved in DMSO.
-
Assay buffer.
-
96- or 384-well plates.
-
Detection reagent/instrument (e.g., scintillation counter, fluorescence plate reader).
Procedure:
-
Compound Plating: Serially dilute the test compounds in DMSO and add them to the wells of the assay plate. Include controls for no inhibition (DMSO only) and maximum inhibition.
-
Kinase Reaction: Add the assay buffer, purified kinase, and peptide substrate to the wells.
-
Initiation: Start the reaction by adding ATP. Incubate for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C). The causality here is to allow sufficient time for the enzymatic reaction to proceed in the control wells while being inhibited in the test wells.
-
Termination: Stop the reaction using a stop solution (e.g., EDTA to chelate Mg²⁺ required by the kinase).
-
Detection: Measure the amount of phosphorylated substrate. If using radiolabeled ATP, this may involve spotting the mixture onto a phosphocellulose membrane, washing away unreacted ATP, and measuring the radioactivity of the captured phosphorylated substrate.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.
Cell-Based Assays and In Vivo Studies
Compounds that show potent biochemical activity are advanced to cell-based assays. These include:
-
Anti-proliferative Assays (e.g., MTT, CellTiter-Glo): To measure the compound's ability to inhibit the growth of cancer cell lines, providing an EC₅₀ value.
-
Target Engagement Assays (e.g., Western Blot): To confirm that the compound inhibits the phosphorylation of the target kinase and its downstream effectors within the cell.[14]
-
Clonogenic Assays: To assess the ability of the compound to prevent a single cancer cell from forming a colony, a measure of long-term cell survival.[9]
Promising candidates from cellular studies are then evaluated in animal models (in vivo), typically using xenograft models where human cancer cells are implanted in immunocompromised mice. These studies assess the compound's ability to inhibit tumor growth, its pharmacokinetic profile (ADME), and its overall safety and tolerability.
Conclusion and Future Directions
The 3-bromo-pyrazolo[1,5-a]pyrimidine scaffold has firmly established itself as a cornerstone in modern oncology drug discovery. Its synthetic tractability, stemming from the versatility of the 3-bromo handle, allows for the rapid generation of diverse chemical libraries. This has led to the development of highly potent and selective inhibitors against a multitude of clinically relevant kinases, culminating in approved drugs for treating specific cancer patient populations.[11][12]
Despite these successes, challenges remain. The emergence of drug resistance, often through secondary mutations in the target kinase, necessitates the development of next-generation inhibitors.[4][11] Future research will focus on:
-
Optimizing Selectivity: Fine-tuning structures to minimize off-target effects and improve safety profiles.
-
Overcoming Resistance: Designing compounds that can inhibit both wild-type and mutated forms of kinases.
-
Exploring New Targets: Leveraging the scaffold's versatility to probe novel kinases and other oncogenic targets.
The continued exploration of the 3-bromo-pyrazolo[1,5-a]pyrimidine core promises to yield new and improved targeted therapies, offering hope for more effective and personalized cancer treatments.
References
-
Terungwa, S., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. [Link]
-
Ho, C., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Celon Pharma S.A. (2020). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules. [Link]
-
Terungwa, S., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]
-
MySkinRecipes. (n.d.). 3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine. MySkinRecipes. [Link]
-
Sujka, J., et al. (2020). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules. [Link]
-
Saeed, M., et al. (2023). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. European Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (2024). Discovery and structure−activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. ResearchGate. [Link]
-
Scott, J. S., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. [Link]
-
Al-Ostath, A., et al. (2023). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules. [Link]
-
SciSpace. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. SciSpace. [Link]
-
Skipper, H. E., et al. (1957). Structure-activity relationships observed on screening a series of pyrazolopyrimidines against experimental neoplasms. Cancer Research. [Link]
-
MDPI. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [Link]
-
MDPI. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. [Link]
-
Davis, R. I. (2022). Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidines. BYU ScholarsArchive. [Link]
-
Castillo, J. C., & Portilla, J. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. [Link]
-
El-Enany, M. M., et al. (2011). Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. European Journal of Chemistry. [Link]
-
PubMed. (2025). Discovery of Pyrazolo[1, 5-a]pyrimidine-Based Selective HDAC6 Inhibitors with Broad-Spectrum Antiproliferative Activity. PubMed. [Link]
-
Semantic Scholar. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Semantic Scholar. [Link]
-
Kumar, S., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules. [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. scispace.com [scispace.com]
- 7. 3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine [myskinrecipes.com]
- 8. 3-BROMO-5-CHLOROPYRAZOLO[1,5-A]PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
- 9. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Molecular weight and physicochemical descriptors for 3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol
Executive Summary
The pyrazolo[1,5-a]pyrimidine scaffold represents a privileged structure in medicinal chemistry, widely recognized for its bioisosteric relationship to the purine core of ATP. This structural mimicry grants it significant utility in the design of kinase inhibitors (e.g., CDK2, Pim-1) and GABA-A receptor modulators.
This guide provides a definitive technical analysis of 3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol , a critical intermediate and pharmacophore. We explore its physicochemical descriptors, tautomeric complexity, and validated synthetic protocols, offering a roadmap for its utilization in drug discovery campaigns.
Chemical Identity & Structural Dynamics[1][2]
Nomenclature and Identification
-
IUPAC Name: 3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol
-
Alternative Name: 3-Bromo-2,5-dimethyl-4H-pyrazolo[1,5-a]pyrimidin-7-one (Tautomer)
-
Molecular Formula:
-
Molecular Weight: 242.07 g/mol
-
SMILES: Cc1cc(O)n2c(C)c(Br)c2n1 (Enol form)
Tautomeric Equilibrium (Critical Insight)
While frequently cataloged as the "7-ol" (enol), this molecule exists in a dynamic equilibrium with its "7-one" (keto/amide) tautomer. In solution and solid states, the 7-one (4H-lactam) form often predominates due to the stabilization energy of the amide-like resonance, despite the loss of full aromaticity in the pyrimidine ring.
Implication for Docking: When modeling this ligand against kinase targets, researchers must generate both tautomers. The 7-one form presents a distinct hydrogen bond donor/acceptor profile (NH donor, C=O acceptor) compared to the 7-ol (OH donor/acceptor, N acceptor).
Figure 1: Tautomeric equilibrium between the 7-hydroxy and 7-one forms. The 7-one tautomer is frequently the bioactive species in kinase pockets.
Physicochemical Descriptors
The following data is synthesized from calculated consensus models and experimental analogs. These descriptors are essential for assessing Drug-Likeness (Lipinski's Rule of 5).
| Descriptor | Value | Interpretation |
| Molecular Weight (MW) | 242.07 Da | Favorable. Well below the 500 Da limit, allowing room for further substitution. |
| cLogP | 1.65 ± 0.3 | Ideal. Indicates good membrane permeability without excessive lipophilicity. |
| Topological Polar Surface Area (TPSA) | ~54 Ų | Good. Suggests high probability of good oral bioavailability (Target < 140 Ų). |
| H-Bond Donors (HBD) | 1 | Compliant (Rule ≤ 5). |
| H-Bond Acceptors (HBA) | 3 | Compliant (Rule ≤ 10). |
| Rotatable Bonds | 0 | Rigid. High structural rigidity minimizes entropic penalty upon binding. |
| pKa (Acidic) | ~6.5 - 7.5 | The 7-OH/NH proton is weakly acidic; likely neutral at physiological pH (7.4). |
| Solubility | Low (aq) | Poor water solubility; requires DMSO or formulation (e.g., cyclodextrins) for assays. |
Validated Synthesis Protocol
Retrosynthetic Analysis
The most robust route to 3-bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol involves a cyclocondensation followed by a regioselective electrophilic bromination . Direct bromination of the formed bicycle is preferred over using brominated precursors, which can degrade during cyclization.
Step-by-Step Methodology
Phase 1: Construction of the Core Scaffold
-
Reactants: 3-Amino-5-methylpyrazole (1.0 eq) + Ethyl acetoacetate (1.1 eq).
-
Solvent: Glacial Acetic Acid (AcOH).
-
Conditions: Reflux (118°C) for 4–6 hours.
-
Mechanism: The exocyclic amine attacks the ketone of the
-keto ester, followed by intramolecular cyclization of the ring nitrogen onto the ester. -
Work-up: Cool to room temperature. The product (2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol) usually precipitates. Filter, wash with cold ethanol/ether.
Phase 2: Regioselective C3-Bromination
-
Reactants: 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol (from Phase 1) + N-Bromosuccinimide (NBS) (1.05 eq).
-
Solvent: Acetonitrile (MeCN) or Chloroform (
). -
Conditions: Stir at Room Temperature (RT) for 1–2 hours.
-
Mechanism: Electrophilic Aromatic Substitution (
). The C3 position is the most electron-rich site on the pyrazole ring, ensuring high regioselectivity. -
Purification: Recrystallization from Ethanol.
Figure 2: Two-step synthetic pathway. The C3-bromination is highly selective due to the electronic properties of the fused system.
Applications in Drug Discovery[2]
Kinase Inhibition Profile
The 3-bromo-pyrazolo[1,5-a]pyrimidine scaffold acts as an ATP-competitive inhibitor.
-
Mechanism: The pyrimidine N1 and the C7-substituent (OH/NH) often form a bidentate hydrogen bond interaction with the "hinge region" of kinase enzymes (e.g., Glu/Leu residues).
-
SAR Vector: The bromine atom at C3 is a "synthetic handle." It can be displaced via Palladium-catalyzed cross-coupling (Suzuki-Miyaura) to introduce aryl groups, accessing the hydrophobic pocket II of kinases.
Self-Validating Quality Control
To ensure the integrity of the synthesized material, the following analytical signatures must be verified:
-
1H NMR (DMSO-d6): Look for the disappearance of the C3-H signal (typically a singlet around
6.0–6.5 ppm in the non-brominated precursor). The C6-H should appear as a singlet around 5.8–6.0 ppm. -
HRMS: Observe the characteristic isotopic pattern of Bromine (
and ) in a 1:1 ratio. Mass peak .
References
-
Synthesis & Tautomerism: Faria, J. et al. "2-Methyl-7-substituted pyrazolo[1,5-a]pyrimidines: highly regioselective synthesis and bromination." Journal of the Brazilian Chemical Society, 2006.
-
Scaffold Utility: Williamson, D. S. et al. "Pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors." Bioorganic & Medicinal Chemistry Letters, 2005.
-
Tautomeric Analysis: Park, H. et al. "Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents."[1] ACS Infectious Diseases, 2021.
-
Physicochemical Data: Computed via EPA CompTox Chemicals Dashboard (Analogous structures).
Sources
Methodological & Application
Synthesis protocols for 3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol from aminopyrazoles
This application note outlines a robust, field-validated protocol for the synthesis of 3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol . This scaffold is a critical pharmacophore in medicinal chemistry, frequently serving as a core for PI3K, CDK, and GABA-A receptor modulators.
The guide prioritizes Route A (Post-Synthetic Bromination) due to the high cost-efficiency and availability of starting materials, while providing Route B (Direct Cyclization) as a high-fidelity alternative for scale-up scenarios.
Executive Summary
-
Target Molecule: 3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol (often exists as the 7(4H)-one tautomer).
-
Primary Methodology: Cyclocondensation of 3-amino-5-methylpyrazole with ethyl acetoacetate followed by regioselective electrophilic bromination.
-
Key Challenge: Controlling regioselectivity during the pyrimidine ring formation (5-Me vs. 7-Me isomers).
-
Solution: Utilization of glacial acetic acid at reflux to thermodynamically favor the 7-hydroxy-5-methyl isomer via initial amine-ketone condensation.
Retrosynthetic Analysis
The construction of the pyrazolo[1,5-a]pyrimidine core relies on the [3+3] annulation of a binucleophilic aminopyrazole with a 1,3-dielectrophile.
Figure 1: Retrosynthetic disconnection showing the primary Route A (via intermediate) and alternative Route B.
Reaction Mechanism & Regioselectivity
The regiochemical outcome is dictated by the initial nucleophilic attack. In glacial acetic acid , the exocyclic amine (
-
Step 1 (Enamine Formation): The exocyclic amine attacks the ketone (C3) of ethyl acetoacetate.
-
Step 2 (Cyclization): The endocyclic pyrazole nitrogen (N2) attacks the ester carbonyl (C1).
-
Result: The methyl group from the ketone ends up at position 5 , and the hydroxyl (from the ester) ends up at position 7 .
Note: Under basic conditions (e.g., NaOEt), the reaction kinetics can shift, potentially yielding mixtures. The acidic condition described below is self-correcting towards the thermodynamically stable 7-hydroxy isomer.
Experimental Protocols
Route A: Two-Step Synthesis (Recommended)
Step 1: Synthesis of 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol
This step forms the fused bicycle.
-
Reagents:
-
3-Amino-5-methylpyrazole (10.0 mmol, 0.97 g)
-
Ethyl acetoacetate (11.0 mmol, 1.43 g, 1.1 equiv)
-
Glacial Acetic Acid (10 mL)
-
-
Apparatus: 50 mL Round Bottom Flask (RBF), Reflux Condenser, Magnetic Stirrer, Oil Bath.
Procedure:
-
Charge: Add 3-amino-5-methylpyrazole and ethyl acetoacetate to the RBF.
-
Solvent: Add glacial acetic acid (10 mL). The solid should dissolve to form a clear or slightly yellow solution.
-
Reflux: Heat the mixture to reflux (
) with stirring. Maintain reflux for 4 hours .-
Checkpoint: Monitor by TLC (9:1 DCM:MeOH). The starting amine spot (polar) should disappear.
-
-
Cooling: Allow the reaction mixture to cool slowly to room temperature. The product often precipitates as white/off-white needles upon cooling.
-
Precipitation: If no precipitate forms, pour the reaction mixture into ice-cold water (30 mL). Stir vigorously for 15 minutes.
-
Filtration: Filter the solid under vacuum. Wash the cake with cold water (
) and cold ethanol ( ) to remove unreacted keto-ester. -
Drying: Dry in a vacuum oven at
for 6 hours.-
Yield Expectation: 75-85%
-
Appearance: White to pale yellow solid.
-
Melting Point:
(Lit. value).
-
Step 2: Regioselective Bromination (C-3 Position)
The pyrazole ring is electron-rich, and position 3 is the most nucleophilic site. NBS provides a controlled source of electrophilic bromine.
-
Reagents:
-
2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol (Step 1 Product) (5.0 mmol, 0.81 g)
-
N-Bromosuccinimide (NBS) (5.25 mmol, 0.93 g, 1.05 equiv)
-
Acetonitrile (MeCN) or DMF (10 mL)
-
-
Apparatus: 50 mL RBF, Magnetic Stirrer.
Procedure:
-
Dissolution: Dissolve the Step 1 product in MeCN (or DMF if solubility is poor).
-
Addition: Add NBS portion-wise over 10 minutes at room temperature.
-
Caution: Exothermic reaction. Do not add all at once.
-
-
Reaction: Stir at room temperature for 1-2 hours .
-
Workup:
-
Purification: Wash the filter cake with water (
) to remove succinimide and residual solvent. Recrystallize from Ethanol/DMF if necessary. -
Drying: Vacuum dry.
Route B: One-Step Synthesis (Alternative)
Use this route if 4-bromo-3-methyl-5-aminopyrazole is available.
Procedure:
-
Mix 4-bromo-3-methyl-5-aminopyrazole (5.0 mmol) and ethyl acetoacetate (5.5 mmol) in glacial acetic acid (5 mL).
-
Reflux for 3-5 hours.
-
Cool to room temperature; pour into ice water.
-
Filter the resulting precipitate.
-
Recrystallize from ethanol.[5]
Analytical Data & Validation
NMR Interpretation
Distinguishing the regiochemistry (5-Me vs 7-Me) is critical.[7]
| Feature | 5-Methyl Isomer (Target) | 7-Methyl Isomer (Unwanted) |
| Synthesis Condition | Acidic (AcOH) | Basic / Neutral (rare) |
| H-6 Proton (Pyrim) | Singlet at | Singlet at |
| C-5 Methyl | N/A | |
| C-7 Methyl | N/A |
Expected 1H NMR (DMSO-d6) for Target:
- 12.0-12.5 (br s, 1H, OH/NH tautomer)
- 5.75 (s, 1H, H-6 pyrimidine CH)
- 2.45 (s, 3H, 5-CH3)
- 2.20 (s, 3H, 2-CH3)
-
Note: The H-3 pyrazole proton (usually
6.0-6.5) will be absent in the final brominated product.
Workflow Diagram
Figure 2: Step-by-step experimental workflow for Route A.
References
-
Regioselectivity of Aminopyrazole Condensations: Chimichi, S., et al. "1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system." Can. J. Chem.1992 , 70, 1093-1097. Link
-
General Synthesis Protocol: Fichez, J., et al. "Recent advances in aminopyrazoles synthesis and functionalization." Arkivoc2010 , 2009(i), 198-250. Link
-
Bromination with NBS: Ahmed, S. A., et al.[8] "A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives." Photochem.[3] Photobiol. Sci.2002 , 1, 84-86. Link
-
Biological Relevance (Kinase Inhibitors): Williamson, D. S., et al. "Novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK2."[9] Bioorg.[9] Med. Chem. Lett.2005 , 15, 2679-2684.
Sources
- 1. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation and evaluation of novel pyrazolo[1,5-a]pyrimidine acetamides, closely related to DPA-714, as potent ligands for imaging the TSPO 18kDa with PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemijournal.com [chemijournal.com]
- 5. Synthesis and Antibacterial Evaluation of Substituted 3-methyl-2-pyrazolin-5-ones – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. researchgate.net [researchgate.net]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of a new series of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors and anti-leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Deoxychlorination of 3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol using Phosphorus Oxychloride (POCl₃)
Application Note: AN-ORG-206
Executive Summary
This Application Note details the optimized protocol for the synthesis of 7-chloro-3-bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidine from its 7-hydroxy precursor (often existing as the 7-one tautomer). This transformation is a critical step in the synthesis of functionalized pyrazolo[1,5-a]pyrimidine scaffolds, which are privileged structures in drug discovery (e.g., Zaleplon, Ocinaplon) and kinase inhibitors.
The protocol utilizes Phosphorus Oxychloride (POCl₃) as the chlorinating agent.[1][2][3] Unlike generic procedures, this guide addresses the specific stability requirements of the 3-bromo substituent and the hydrolytic sensitivity of the 7-chloro product.
Scientific Background & Mechanism[2]
Chemical Context
The substrate, 3-bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol , possesses a fused bicyclic system. The "7-ol" moiety exists in a tautomeric equilibrium with the "7-one" (amide-like) form. Direct nucleophilic aromatic substitution (
-
Activation: Converts the poor leaving group (-OH/amide) into a highly reactive dichlorophosphate ester.
-
Nucleophilic Source: Provides the chloride ion (
) necessary for the displacement.
Mechanistic Pathway
The reaction proceeds via a Vilsmeier-Haack-type mechanism. The addition of a tertiary amine base (e.g.,
Figure 1: Mechanistic pathway for the deoxychlorination of the pyrazolo[1,5-a]pyrimidine scaffold.
Pre-Reaction Planning
Critical Safety Parameters
-
POCl₃ Hazards: Highly toxic, corrosive, and reacts violently with water to release HCl and phosphoric acid. All glassware must be oven-dried.
-
Quenching: The hydrolysis of excess POCl₃ is extremely exothermic. Never add water to POCl₃. Always add the reaction mixture slowly to ice water.
-
Product Stability: The 7-chloro derivative is prone to hydrolysis back to the starting material if exposed to acidic aqueous conditions for prolonged periods.
Materials & Equipment
| Reagent/Solvent | Role | Equiv. | Notes |
| Substrate | Starting Material | 1.0 | Dried in vacuo >4h |
| POCl₃ | Reagent | 5.0 - 10.0 | Distilled if dark/yellow |
| N,N-Dimethylaniline | Catalyst/Base | 1.5 | Optional but recommended |
| Acetonitrile (MeCN) | Solvent | 10-15 vol | Anhydrous |
| Dichloromethane (DCM) | Extraction | - | HPLC Grade |
| Sat. NaHCO₃ | Neutralization | - | Cold (0-4°C) |
Detailed Experimental Protocol
Phase 1: Reaction Setup
-
Drying: Flame-dry or oven-dry a 2-neck Round Bottom Flask (RBF) equipped with a magnetic stir bar, reflux condenser, and an inert gas inlet (Ar or N₂).
-
Charging: Under inert atmosphere, charge the flask with 3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol (1.0 equiv).
-
Solvent System: Add anhydrous Acetonitrile (MeCN) (10 mL per gram of substrate).
-
Expert Insight: While neat POCl₃ is often used, using MeCN allows for better temperature control (reflux at ~82°C) which protects the 3-bromo substituent from potential thermal dehalogenation or migration.
-
-
Reagent Addition:
-
Add N,N-Dimethylaniline (1.5 equiv) via syringe.
-
Add POCl₃ (5.0 equiv) dropwise over 10 minutes. Caution: Mild exotherm.
-
Phase 2: Reaction & Monitoring
-
Reflux: Heat the mixture to reflux (bath temp ~90°C).
-
Timeline: Stir at reflux for 2–4 hours .
-
Monitoring: Monitor by TLC (Eluent: 30% EtOAc in Hexanes) or LC-MS.
-
Target: Disappearance of the polar starting material spot (
) and appearance of the non-polar product ( ). -
Note: Aliquots for TLC must be quenched in a mini-vial with sat. NaHCO₃/DCM before spotting.
-
Phase 3: Quenching & Workup (Critical Step)
-
Cooling: Cool the reaction mixture to Room Temperature (RT).
-
Concentration: Remove the majority of MeCN and excess POCl₃ under reduced pressure (Rotavap) at <50°C . Result: A viscous oil or semi-solid.
-
Quench:
-
Prepare a beaker with crushed ice and saturated NaHCO₃.
-
Dissolve the residue in a minimal amount of DCM.
-
Slowly pour the residue into the stirring ice/base mixture.
-
pH Check: Ensure the aqueous layer remains basic (pH ~8). Acidic conditions promote hydrolysis.[4]
-
-
Extraction: Extract the aqueous layer with DCM (3 x 20 mL).
-
Drying: Combine organic layers, wash with brine, dry over anhydrous
, and filter. -
Isolation: Concentrate in vacuo to yield the crude solid.
Phase 4: Purification
-
Flash Chromatography: If necessary, purify using a silica gel column (Gradient: 0-20% EtOAc in Hexanes).
-
Storage: The product should be stored at -20°C under inert gas. Use within 48 hours for best results in subsequent steps.
-
Process Workflow Visualization
Figure 2: Operational workflow for the safe chlorination and isolation of the target compound.
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Black Tar Formation | Temperature too high or reaction time too long. | Reduce oil bath temperature; switch from neat POCl₃ to MeCN or Toluene solvent. |
| Low Yield / Hydrolysis | Aqueous workup was too acidic or prolonged. | Ensure quench is into basic (NaHCO₃) ice water. Perform extraction quickly. |
| Incomplete Conversion | Old/Wet POCl₃. | Distill POCl₃ prior to use. Ensure system is strictly anhydrous. |
| New Impurity by LCMS | Displacement of Bromine (Rare). | Ensure temperature does not exceed 100°C. The 3-Br is generally stable, but extreme heat can cause issues. |
Characterization Expectations
-
Appearance: Off-white to pale yellow solid.
-
1H NMR (CDCl₃):
-
Expect loss of the broad OH/NH signal from the starting material.
-
2-Me: Singlet approx
2.4-2.6 ppm. -
5-Me: Singlet approx
2.5-2.7 ppm. -
H-6: Singlet (aromatic) approx
6.8-7.2 ppm. (Note: The 3-position is substituted with Br, so no H-3 signal).
-
-
Mass Spectrometry:
-
Distinct isotope pattern due to Cl (35/37) and Br (79/81). Look for M+, M+2, M+4 patterns.
-
References
-
General Chlorination of Pyrazolo[1,5-a]pyrimidines
- Lynch, M. A., et al.
- Context: Establishes the baseline Vilsmeier-Haack conditions for this scaffold.
-
Structural Confirmation & Crystallography
-
Daoui, K., et al. "7-Chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine."[5] Acta Crystallographica Section E. 2013.
- Context: Provides structural data for the 7-chloro analog, validating the stability of the core ring system under POCl₃ reflux.
-
-
Large Scale POCl3 Protocols
-
Wang, T., et al. "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines." Molecules. 2011.[6]
- Context: Safety protocols for quenching large excesses of POCl₃.
-
-
Stability of Halogenated Heterocycles
Sources
- 1. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 7-Chloro-5-methyl-2-phenyl-pyrazolo-[1,5-a]pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and hydrolytic stability of 4-substituted pyrazolo[3,4-d]pyrimidine 2′-deoxyribofuranosides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Improving yield in the cyclocondensation of 3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol
Technical Support Center: Pyrazolo[1,5-a]pyrimidine Synthesis Ticket ID: #PYR-7OL-OPT-024 Subject: Optimization of Yield & Purity for 3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
You are encountering yield or purity issues in the cyclocondensation of 3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol . This reaction involves the fusion of a 5-aminopyrazole with a
This guide provides a validated protocol, a mechanistic breakdown to explain why failures occur, and a troubleshooting matrix for immediate remediation.
Module 1: The Validated Protocol
Standardized for 10 mmol scale. Scale up linearly.
Reagents:
-
Precursor A: 4-Bromo-3-methyl-1H-pyrazol-5-amine (1.76 g, 10 mmol)
-
Precursor B: Ethyl acetoacetate (1.43 g, 11 mmol, 1.1 equiv)
-
Solvent: Glacial Acetic Acid (10–15 mL)
-
Catalyst: None required (AcOH acts as solvent/catalyst).
Step-by-Step Workflow:
-
Dissolution: In a 50 mL round-bottom flask (RBF), dissolve Precursor A in glacial acetic acid. Ensure the amine is fully solubilized before adding the ester.
-
Addition: Add Ethyl acetoacetate in a single portion.
-
Reflux: Equip with a reflux condenser and drying tube (calcium chloride). Heat to reflux (118°C) for 4–6 hours.
-
Critical Check: Monitor via TLC (Mobile phase: 5% MeOH in DCM). The starting amine is polar; the product will be less polar and often fluorescent under UV (254/365 nm).
-
-
Cooling & Precipitation: Allow the mixture to cool slowly to room temperature. If precipitation does not occur, cool further to 0°C.
-
Isolation: Filter the solid.
-
Washing: Wash the cake with cold ethanol (
mL) followed by diethyl ether ( mL) to remove sticky acetate impurities. -
Recrystallization (If needed): Ethanol/DMF (9:1) or pure Ethanol.
Module 2: Mechanistic Logic & Visualization
Understanding the mechanism is vital for troubleshooting. The reaction is a double condensation.
-
Step 1 (Regioselectivity Determinant): The exocyclic amine (
) of the pyrazole attacks the ketone carbonyl of the ethyl acetoacetate. This is the faster step and sets the regiochemistry (5-methyl isomer). -
Step 2 (Cyclization): The ring nitrogen (N1) attacks the ester carbonyl, closing the ring to form the 7-one (tautomerizes to 7-ol).
-
The "Bromo" Effect: The bromine at position 3 (precursor pos 4) pulls electron density from the amine. Result: The reaction requires higher energy (reflux) and longer time than the non-brominated analog.
Caption: Fig 1. Reaction pathway highlighting the rate-limiting step caused by the electron-withdrawing bromine substituent.
Module 3: Troubleshooting Matrix
Issue 1: "Gooey" or Oily Precipitate
-
Root Cause: Incomplete removal of acetic acid or presence of unreacted ethyl acetoacetate (which is an oil).
-
Solution:
-
Triturate the oil with diethyl ether or hexanes. Scratch the side of the flask with a glass rod to induce nucleation.
-
Recrystallize from Ethanol . Do not use DMSO/DMF unless absolutely necessary, as they are hard to remove.
-
Issue 2: Low Yield (<40%)
-
Root Cause A (Moisture): Water inhibits the dehydration step (Schiff base formation).
-
Root Cause B (Electronic Deactivation): The Br atom deactivates the amine.
-
Solution:
-
Ensure Glacial Acetic Acid is used (anhydrous).
-
Increase reflux time to 8–12 hours.
-
Azeotropic Distillation: If yield persists low, switch solvent to Toluene with a catalytic amount of p-TSA and use a Dean-Stark trap to physically remove water.
-
Issue 3: Impurity at Baseline (TLC)
-
Root Cause: Formation of the amide side-product (Amine attacking Ester first). This is the "Kinetic vs. Thermodynamic" trap.
-
Solution: Ensure the reaction is heated rapidly to reflux. Slow heating favors the amide byproduct. The desired pyrimidine ring formation is thermodynamically favored at high temperatures.
Data Summary: Solvent Effects on Yield
| Solvent System | Temperature | Typical Yield | Pros | Cons |
| Glacial AcOH | 118°C | 75–85% | Standard. Self-catalyzing. | Hard to remove traces. |
| Ethanol + Piperidine | 78°C | 40–60% | Easy workup. | Too cool for Br-analogs. |
| Toluene + p-TSA | 110°C | 80–90% | Removes water (Dean-Stark). | Requires extra glassware. |
| Neat (No solvent) | 140°C | Variable | Fast. | Charring/Degradation risk. |
Module 4: Frequently Asked Questions (FAQ)
Q: Can I brominate the ring after forming the pyrazolo[1,5-a]pyrimidine? A: Yes. You can react 2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol with NBS (N-bromosuccinimide) in acetonitrile. However, this adds a step. Starting with the brominated pyrazole (as described above) is generally more convergent and efficient if the starting material is available.
Q: My product is pink/red. Is it impure? A: Likely yes. Pure 7-ol derivatives are usually white or off-white/cream. Pink coloration often indicates oxidation of trace unreacted aminopyrazole. Recrystallize from ethanol with a pinch of activated charcoal to remove the color.
Q: Why is the 7-position an -ol and not a ketone? A: It exists in a tautomeric equilibrium between the 7-one (lactam) and 7-ol (lactim) forms. In solution (NMR), you may see the keto-form dominance, but we name it as an -ol for IUPAC consistency in this class. Both are the same chemical entity.
References
-
General Synthesis of Pyrazolo[1,5-a]pyrimidines
- Title: Synthesis of New Pyrazolo[1,5-a]pyrimidines by Reaction of β,γ-Unsaturated γ-Alkoxy-α-keto Esters with N-Unsubstituted 5-Aminopyrazoles.
- Source: Synthesis (Thieme Connect).
-
URL:
-
Mechanistic Insight & Regioselectivity
-
Title: Chemoselective Synthesis of Pyrazole Derivatives via β-Enamino Keto Esters.[1]
- Source: Journal of Heterocyclic Chemistry.
-
URL:
-
-
Application in Kinase Inhibitors (Protocol Validation)
-
Title: Design, Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors.[2]
- Source: Journal of Medicinal Chemistry (NIH/PubMed).
-
URL:
-
-
Troubleshooting & Solvent Effects
- Title: Troubleshooting cyclocondensation reactions for pyrazolo[1,5-a]pyrimidine synthesis.
-
Source: BenchChem Technical Guides.[3]
-
URL:
Sources
Purification strategies for 3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol intermediates
Technical Support Center: Purification Strategies for 3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol
Core Directive & Scope
Subject: 3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol (and its tautomer, the 7-one). Primary Application: Key intermediate for kinase inhibitors (e.g., CDK2, PI3K, TRK inhibitors). User Context: You are likely synthesizing this via the condensation of 4-bromo-3-methyl-1H-pyrazol-5-amine with ethyl acetoacetate, or via post-cyclization bromination.
This guide addresses the three most critical challenges with this scaffold: Tautomeric Ambiguity , Regioisomer Control , and Persistent Color Impurities .
Technical Insight: The "Why" Behind the Protocol
Before starting purification, you must understand the molecular behavior that dictates solubility.
The Tautomer Trap
This molecule does not exist solely as the "7-ol" (enol). In the solid state and in polar solvents (DMSO, MeOH), it predominantly exists as the 7-one (amide-like) tautomer.
-
Consequence: The "7-one" form has high lattice energy due to intermolecular hydrogen bonding (N-H···O=C). This makes it poorly soluble in non-polar solvents (Hexane, Ether) and only moderately soluble in cold alcohols.
-
Strategy: Purification must utilize solvents that can disrupt these H-bonds at high temperatures (e.g., Acetic Acid, DMF, Ethanol) but allow re-association upon cooling.
The "Pink" Impurity
A persistent pink or reddish hue is a hallmark of oxidized unreacted 3-aminopyrazole starting material. This impurity is often trace (<1%) but is catalytically active and can chelate metals in downstream cross-coupling (Suzuki/Buchwald), killing catalyst turnover.
Standard Operating Procedure (SOP): Purification Workflow
Phase 1: Isolation from Reaction Mixture
Context: Assuming synthesis via condensation in refluxing Glacial Acetic Acid (AcOH).
-
Cooling: Allow the reaction mixture to cool slowly to Room Temperature (RT). The product should crystallize as a heavy precipitate.
-
Filtration: Filter the solid. Do not wash with water yet.
-
The Acid Wash: Wash the filter cake with cold Glacial Acetic Acid (2x volumes).
-
Reasoning: The starting aminopyrazole and its oxidized "pink" oligomers are more soluble in AcOH than the product. This step removes the bulk of the color.
-
-
The Water Crash: Only after the acid wash, wash copiously with water to remove residual acid.
-
Drying: Dry at 60°C under vacuum.
Phase 2: Recrystallization (The Gold Standard)
If the product is still off-white or pink, perform this recrystallization.
| Parameter | Recommended Condition | Why? |
| Solvent System | Ethanol / DMF (9:1) | DMF disrupts the amide H-bonds; Ethanol acts as the antisolvent upon cooling. |
| Alternative | Glacial Acetic Acid | Excellent for removing unreacted amine; product crystallizes well upon cooling. |
| Concentration | ~1 g per 10-15 mL | High dilution prevents trapping of impurities. |
| Temperature | Reflux to 0°C | Slow cooling is essential to exclude the regioisomer. |
Troubleshooting Guide (FAQ)
Q1: My product is a persistent pink/red solid. How do I fix this?
Diagnosis: Oxidation of residual 3-amino-4-bromo-5-methylpyrazole. Solution:
-
Trituration: Suspend the solid in refluxing Ethanol for 30 minutes. The product will not fully dissolve, but the pink impurity will leach into the supernatant.
-
Hot Filtration: Filter the suspension while hot. The white solid collected is your pure product. The pink filtrate contains the impurity.
-
Chemical Wash: If trituration fails, wash the solid with dilute HCl (1M) followed by water. The amino-pyrazole impurity protonates and dissolves; the pyrazolo-pyrimidine core (being much less basic) remains solid.
Q2: The NMR shows a "missing" aromatic proton or broad peaks.
Diagnosis: Tautomerism exchange broadening. Solution:
-
Solvent: Switch from CDCl₃ (poor solubility/aggregation) to DMSO-d₆ or TFA-d .
-
Observation: In DMSO-d₆, you will likely see a broad singlet around 11.0–12.0 ppm. This is the N-H of the "7-one" tautomer, confirming you have the amide form, not the enol (-OH).
Q3: How do I distinguish the 2,5-dimethyl isomer from the 5,7-dimethyl isomer?
Context: If you used an ambiguous beta-keto ester. Diagnosis: Regiochemistry check. Solution:
-
NOE (Nuclear Overhauser Effect): Irradiate the methyl group at position 5.
-
If it is the desired 2,5-dimethyl-7-one , the 5-Me will show an NOE correlation to the aromatic proton at C-6 .
-
If it is the wrong regioisomer, the methyls would be at 2 and 7. The 7-Me would not show a strong NOE to C-6 (it is too far).
-
Q4: My yield is low (<40%). Where did the product go?
Diagnosis: Product loss in the mother liquor due to "7-ol" ionization. Solution:
-
If you neutralized the reaction with strong base (NaOH/KOH), you likely deprotonated the 7-OH (pKa ~9-10), forming the water-soluble enolate.
-
Fix: Adjust the pH of the filtrate to pH 4-5 (using Acetic Acid). The neutral product will precipitate out.
Visuals & Logic Flow
Figure 1: Purification Decision Tree
Caption: Decision tree for removing oxidative impurities (pink) vs. standard purification.
Figure 2: Tautomeric Equilibrium & Solubility
Caption: The equilibrium favors the 7-one form, necessitating polar solvents for recrystallization.
References
-
BenchChem Technical Support. (2025). Purification of Pyrazolo[1,5-a]pyrimidine Derivatives by Column Chromatography. Retrieved from
-
Novikova, D. S., et al. (2023). Development of a Reproducible and Scalable Method for the Synthesis of Biologically Active Pyrazolo[1,5-a]pyrimidine Derivatives. Russian Journal of General Chemistry. Retrieved from
-
Huateng Pharma. (2025). Product Data: 3-Bromo-7-(furan-2-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine.[1][2] Retrieved from
-
Sikdar, et al. (2023).[3] One-pot cyclization methodology for 3-halo-pyrazolo[1,5-a]pyrimidine derivatives. (Cited in Advances in pyrazolo[1,5-a]pyrimidines). Retrieved from
-
Celon Pharma S.A. (2022).[4][5] Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as Selective PI3Kδ Inhibitors. International Journal of Molecular Sciences. Retrieved from
Sources
- 1. en.huatengsci.com [en.huatengsci.com]
- 2. en.huatengsci.com [en.huatengsci.com]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Solubility Issues of Pyrazolo[1,5-a]pyrimidines in Aqueous Buffers
Executive Summary & Scaffold Analysis
The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in kinase inhibitor discovery (e.g., inhibitors of CK2, Pim-1, Trk, and PI3K). However, its physicochemical profile presents distinct challenges for aqueous solubility.
The Root Cause:
-
Planarity & Stacking: The fused bicyclic system is highly planar, leading to strong
- stacking interactions and high crystal lattice energy. This results in poor thermodynamic solubility in water. -
Weak Basicity: The core nitrogen atoms are weakly basic (typically pKa < 3-4). Consequently, the molecule remains predominantly neutral at physiological pH (7.4), precluding solubility enhancement via ionization in standard assay buffers.
This guide provides validated protocols to overcome "crash-out" events, assay interference, and poor bioavailability.
Troubleshooting Guide (Q&A)
Issue 1: Compound precipitates immediately upon addition to the assay buffer.
Diagnosis: "DMSO Shock." Mechanism: Pyrazolo[1,5-a]pyrimidines are often highly soluble in DMSO but have nanomolar solubility in water. Direct addition of a high-concentration DMSO stock (e.g., 10 mM) to an aqueous buffer causes rapid local supersaturation, leading to amorphous precipitation before the compound can disperse.
Solution:
-
Intermediate Dilution Step: Do not pipette directly from 100% DMSO to 100% Buffer.
-
Protocol: Dilute the 10 mM stock to 100 µM in pure DMSO first. Then, dilute this secondary stock into the buffer. This reduces the kinetic shock.
-
-
Increase DMSO Tolerance: If your assay tolerates it, ensure the final DMSO concentration is 0.5% - 1.0%.
-
Use a Co-solvent: Pre-dilute in a DMSO/PEG400 (50:50) mix before adding to the buffer.
Issue 2: My IC50 values are variable or slope > 1.0 (Hill slope).
Diagnosis: Colloidal Aggregation. Mechanism: At concentrations above their solubility limit, these planar molecules form colloidal aggregates that sequester enzymes non-specifically, leading to false positives or steep dose-response curves.
Solution:
-
Detergent Addition: Add 0.01% Triton X-100 or 0.005% Tween-20 to your assay buffer. This disrupts promiscuous aggregates without denaturing most enzymes.
-
DLS Check: Use Dynamic Light Scattering (DLS) to check for particles in your top assay concentration. If the scattering intensity is high, you are measuring a suspension, not a solution.
Issue 3: Can I improve solubility by adjusting the pH?
Diagnosis: Ionization limitation. Technical Insight: The pyrazolo[1,5-a]pyrimidine core is a weak base. Significant protonation (and thus solubility improvement) typically requires pH < 3.0.
-
Acidic Buffers: Solubility will increase in 0.1 N HCl (simulated gastric fluid), which is useful for oral dosing studies but irrelevant for enzymatic assays (pH 7.4).
-
Salt Formation: Forming a salt (e.g., hydrochloride or mesylate) may improve dissolution rate, but the equilibrium solubility in a pH 7.4 buffer will ultimately revert to that of the free base unless the pH is maintained low.
Decision Tree: Solubility Optimization
Use this logic flow to select the correct solubilization strategy for your specific application.
Figure 1: Decision tree for selecting the appropriate solubilization strategy based on experimental context.
Validated Protocols
Protocol A: Kinetic Solubility Assessment (Shake-Flask Method)
Use this to determine the "real" maximum concentration for your bioassays.
Materials:
-
Compound stock (10 mM in DMSO)
-
PBS (pH 7.4)
-
96-well filter plate (0.45 µm PVDF) or microcentrifuge tubes.
Procedure:
-
Spike: Add 10 µL of 10 mM DMSO stock to 490 µL of PBS (Target: 200 µM, 2% DMSO).
-
Incubate: Shake at 500 rpm for 24 hours at room temperature (25°C).
-
Note: 24 hours allows the system to reach quasi-equilibrium, distinguishing stable solubility from supersaturation.
-
-
Filter: Centrifuge or vacuum filter to remove precipitate.
-
Quantify: Analyze the filtrate via HPLC-UV or LC-MS/MS against a standard curve prepared in DMSO/Water (50:50).
-
Calculation:
Protocol B: "Non-Crashing" Serial Dilution Workflow
Standard serial dilutions in aqueous buffer often cause precipitation in the first few wells, which is then carried over. Use this "Transfer" method instead.
Figure 2: Optimal serial dilution workflow to prevent precipitation during intermediate steps.
-
Plate A (Source): Perform your 3-fold serial dilution using 100% DMSO in a polypropylene plate.
-
Plate B (Destination): Fill your assay plate with buffer/enzyme mix.
-
Transfer: Use a pin tool or acoustic dispenser (e.g., Echo) to transfer nanoliter volumes from Plate A to Plate B.
-
Result: Every well experiences the "mixing shock" simultaneously and independently, preventing propagation of precipitate errors.
-
Formulation & Excipient Matrix
When simple buffer adjustments fail, use these excipients compatible with pyrazolo[1,5-a]pyrimidines.
| Excipient Class | Recommended Reagent | Working Conc. | Mechanism of Action |
| Cyclodextrins | HP-β-CD (Hydroxypropyl-beta-cyclodextrin) | 10% - 20% (w/v) | Forms inclusion complexes with the hydrophobic core, shielding it from water. Highly effective for this scaffold. |
| Surfactants | Polysorbate 80 (Tween 80) | 0.1% - 1.0% | Micellar solubilization. Good for animal formulations; use lower conc. (0.005%) for in vitro assays. |
| Cosolvents | PEG 400 | 10% - 40% | Disrupts water structure and increases solvent power for planar aromatics. |
| Polymers | PVP K30 / HPMC | 0.5% - 2.0% | Inhibits crystallization (anti-nucleating agent). Useful for maintaining supersaturation. |
Expert Tip: For animal studies (PK), a standard "gold" formulation for this scaffold is: 5% DMSO + 40% PEG400 + 55% Water (or Saline).
References
-
Vertex Pharmaceuticals. (2024). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1. National Institutes of Health (PMC). Available at: [Link]
-
Di, L., & Kerns, E. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Available at: [Link]
-
Celon Pharma S.A. (2021). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Institutes of Health (PMC). Available at: [Link]
-
MDPI Molecules. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors. Available at: [Link]
Troubleshooting regioselectivity in functionalization of 3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol
Technical Support Center: Ticket #5829-PYR Subject: Troubleshooting Regioselectivity in 3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol Functionalization Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
System Overview & Reactivity Profile
Before initiating troubleshooting, verify your substrate numbering. In the pyrazolo[1,5-a]pyrimidine scaffold, the bridgehead nitrogen is position 4.
-
Position 3 (Br): Electrophilic handle for Pd-catalyzed cross-coupling (Suzuki, Sonogashira).
-
Position 7 (OH): Ambident nucleophile. Exists in a tautomeric equilibrium between the 7-hydroxy (lactim) and 7-oxo (lactam) forms. This is the primary source of regioselectivity errors during alkylation.
-
Positions 2,5 (Methyl): Steric markers that generally block electrophilic attack at these carbons, forcing reactivity to C3 and C7.
Critical Reactivity Hierarchy:
-
SNAr Activity: C7-Cl >>> C3-Br (C7 is activated by the bridgehead nitrogen).
-
Pd-Oxidative Addition: C3-Br > C7-Cl (C-Br bond is weaker; C7-Cl is electron-deficient but sterically hindered).
Diagnostic Workflow
Use the following logic map to determine the correct protocol for your target.
Figure 1: Decision tree for functionalization pathways.
Troubleshooting Guides
Issue 1: "I am getting a mixture of N- and O-alkylation at Position 7."
The Root Cause: The 7-OH group is a tautomer. Under basic conditions, the resulting anion is delocalized between the Oxygen at C7 and the Nitrogen at N4.
-
N-Alkylation (Thermodynamic): Favored by soft electrophiles and polar aprotic solvents (DMF, DMSO) which solvate the cation, leaving the "softer" N-terminus of the anion free to react.
-
O-Alkylation (Kinetic): Favored by hard electrophiles or conditions that trap the oxygen.
Protocol: Forcing Regioselectivity
| Target | Recommended Conditions | Mechanism |
| O-Alkylation (Ether) | Mitsunobu Reaction: PPh3, DIAD, R-OH, THF. Alt: Ag2CO3, R-X, Toluene. | Mitsunobu activates the oxygen specifically. Silver salts coordinate the halide, favoring the "harder" oxygen attack. |
| N-Alkylation (Lactam) | Standard Base: K2CO3 or Cs2CO3, R-X, DMF, 60°C. | Carbonate bases in DMF promote the thermodynamic N-alkyl product (similar to Zaleplon synthesis). |
Self-Validation Step: Check the IR spectrum of your product.
-
O-Alkyl: Disappearance of the Carbonyl stretch (1650-1680 cm⁻¹).
-
N-Alkyl: Retention of the Carbonyl stretch (strong amide band).
Issue 2: "My Suzuki Coupling at C3 is stalling or de-brominating."
The Root Cause:
-
Catalyst Poisoning: The free 7-OH (or NH tautomer) is acidic. It can protonate electron-rich phosphine ligands or coordinate to the Pd(II) species, arresting the cycle.
-
De-halogenation: If the reaction is too hot or uses a hydride source (like excess borohydride impurities), the C3-Br can be reduced to C3-H.
Solution: The "Protect-First" Strategy Do not attempt Suzuki coupling on the free 7-OH substrate.
Step-by-Step Workflow:
-
Step A (Activation): Convert 7-OH to 7-Cl using POCl3.
-
Reagents: POCl3 (5 equiv), N,N-Dimethylaniline (1 equiv), Reflux.
-
Note: The 7-Cl is not acidic and will not poison the catalyst.
-
-
Step B (Coupling): Perform Suzuki coupling on the 3-Br-7-Cl intermediate.
-
Selectivity: The Pd(0) will oxidatively add to C3-Br faster than C7-Cl due to the weaker C-Br bond strength.
-
Conditions: Pd(PPh3)4 (5 mol%), Aryl-B(OH)2 (1.1 equiv), Na2CO3 (2M aq), DME/H2O, 80°C.
-
Alternative (If 7-OH is required in final product):
Protect as a benzyl ether (BnBr, K2CO3)
Issue 3: "I want to substitute at C7, but the Bromine at C3 is reacting."
The Root Cause: You are likely using metal catalysis (Pd, Cu) which engages the C3-Br. For C7 functionalization, you must rely on SNAr (Nucleophilic Aromatic Substitution) , which is metal-free and orthogonal to the bromine.
Protocol: Selective C7 Displacement
-
Starting Material: 3-Bromo-7-chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine (generated via POCl3).
-
Nucleophile: Primary or secondary amine (HNR2).
-
Conditions:
-
Solvent: Ethanol or Isopropanol (Protic solvents accelerate SNAr).
-
Base: DIPEA (2 equiv).
-
Temp: Room Temperature to 60°C.
-
-
Outcome: The amine attacks C7, displacing Chloride. The C3-Br remains intact because SNAr does not occur at unactivated aryl bromides without a catalyst.
Visualizing the Orthogonality:
Figure 2: Orthogonal reactivity of C3-Br and C7-Cl.
Frequently Asked Questions (FAQ)
Q: Can I do a "One-Pot" chlorination and Suzuki coupling? A: Generally, no. POCl3 is violent towards Pd-catalysts and boronic acids. You must isolate the 7-chloro intermediate or perform a rigorous workup/solvent swap before adding the Suzuki reagents.
Q: Why does my POCl3 reaction turn into a black tar? A: The pyrazolo[1,5-a]pyrimidine ring is electron-rich. Overheating in neat POCl3 can cause polymerization.
-
Fix: Use a solvent (Acetonitrile or Toluene) and only 3-5 equivalents of POCl3. Add a base like N,N-dimethylaniline to scavenge the HCl generated, which prevents acid-catalyzed decomposition.
Q: I need to introduce a nitrile at C3. Can I use CuCN? A: Yes, Rosenmund-von Braun conditions (CuCN, DMF, reflux) work on the C3-Br. However, if you have a 7-Cl present, the high temperature required (140°C+) may cause the nitrile to displace the chloride as well. It is safer to install the nitrile before converting the 7-OH to 7-Cl, or use Pd-catalyzed cyanation (Zn(CN)2, Pd(dppf)Cl2) at lower temperatures (80°C).
References
-
Zaleplon Synthesis & Scaffold Reactivity
-
Title: Synthesis of a New Series of Pyrazolo[1,5-a]pyrimidines Structurally Related to Zaleplon.[1]
- Source: Journal of Heterocyclic Chemistry (via ResearchG
- Relevance: Establishes the standard N-alkylation and condens
-
-
Suzuki Coupling Selectivity (C3 vs C7)
-
Title: Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one.[2]
- Source: RSC Advances / PubMed Central.
- Relevance: Confirms C3-Br reactivity preference and protection str
-
-
Halogenation & Regioselectivity
- Title: Regioselective C(sp2)
- Source: RSC Advances / PubMed Central.
- Relevance: Details the electrophilic substitution patterns and halogen
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Analysis of 3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol
Abstract: The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently appearing in compounds targeting protein kinases and other key cellular regulators.[1] Unambiguous structural determination is a critical prerequisite for understanding structure-activity relationships (SAR) and ensuring the validity of biological data. This guide provides a comprehensive analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of a representative member of this class, 3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol. We will delve into the predicted spectral data, compare NMR with alternative analytical techniques, and provide a field-proven protocol for sample preparation, grounding our analysis in the fundamental principles of spectroscopic science.
Predicted NMR Spectral Analysis: A Deductive Approach
Given the absence of published experimental spectra for 3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol, we can predict the ¹H and ¹³C NMR spectra with a high degree of confidence by analyzing its molecular structure and referencing established chemical shift data for the pyrazolo[1,5-a]pyrimidine system and its substituted analogues.[2][3]
Molecular Structure:
Figure 1: Chemical structure of 3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to show four distinct signals corresponding to the aromatic proton, the two methyl groups, and the hydroxyl proton. The choice of solvent is critical; for this analysis, we will predict the spectrum in deuterated dimethyl sulfoxide (DMSO-d₆), a polar aprotic solvent ideal for minimizing the rapid exchange of hydroxyl protons, which often leads to signal broadening or disappearance in other solvents.[4][5]
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale & Notes |
| -OH | 9.5 - 11.0 | Broad Singlet | 1H | The phenolic proton is expected to be significantly deshielded and will appear as a broad singlet. Its chemical shift is highly dependent on concentration and temperature.[6] In DMSO-d₆, this signal is typically well-resolved. |
| H-6 | 6.3 - 6.6 | Singlet | 1H | This proton is on the electron-rich pyrimidine ring. It is flanked by a nitrogen atom and the C-5 methyl group, leading to a characteristic upfield shift compared to typical aromatic protons. Studies on similar pyrazolo[1,5-a]pyrimidines support this range.[7] |
| C5-CH₃ | 2.4 - 2.6 | Singlet | 3H | Methyl groups attached to an aromatic ring typically appear in this region. The C-5 methyl is expected to be slightly deshielded compared to the C-2 methyl due to its position on the pyrimidine ring. |
| C2-CH₃ | 2.3 - 2.5 | Singlet | 3H | This methyl group is on the pyrazole portion of the fused ring system. Its chemical shift is anticipated to be in a standard range for methyl groups on a heteroaromatic ring. |
Table 1: Predicted ¹H NMR spectral data for 3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol in DMSO-d₆.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is predicted to display eight distinct signals, one for each unique carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of adjacent atoms (N, O, Br) and the overall aromatic system.
| Predicted Signal | Chemical Shift (δ, ppm) | Rationale & Notes |
| C-7 | 160 - 165 | The carbon bearing the hydroxyl group (C-OH) is expected to be the most deshielded quaternary carbon due to the direct attachment of the electronegative oxygen atom. |
| C-8a | 150 - 155 | This is a quaternary carbon at the junction of the two rings, deshielded by the adjacent nitrogen atoms. |
| C-2 | 145 - 150 | A quaternary carbon attached to a nitrogen and a methyl group within the pyrazole ring. |
| C-5 | 140 - 145 | The C-5 carbon is part of the pyrimidine ring and is substituted with a methyl group. |
| C-3a | 105 - 110 | This quaternary carbon is at the bridgehead position, and its chemical shift is influenced by the fused ring system. |
| C-6 | 95 - 100 | The protonated carbon (C-H) on the pyrimidine ring is expected to be significantly shielded, a characteristic feature of this ring system.[7] |
| C-3 | 90 - 95 | The carbon atom directly bonded to the bromine (C-Br) will be shielded relative to an unsubstituted carbon due to the "heavy atom effect".[8] |
| C5-CH₃ | 17 - 20 | The carbon of the methyl group at the C-5 position. Studies have shown this position is characteristic for distinguishing between 5- and 7-methyl isomers.[2][9] |
| C2-CH₃ | 12 - 15 | The carbon of the methyl group at the C-2 position. |
Table 2: Predicted ¹³C NMR spectral data for 3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol.
Comparison with Alternative Analytical Techniques
While NMR is unparalleled for detailed structural mapping in solution, a multi-technique approach provides a self-validating system for unambiguous characterization.[10]
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Precise atom connectivity (¹H-¹H, ¹H-¹³C), stereochemistry, solution-state conformation. | Provides the most detailed structural information in solution. Non-destructive. | Requires relatively large amounts of pure sample. Can be insensitive for certain nuclei. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (HRMS), fragmentation patterns. | Extremely sensitive, requires minimal sample. Confirms molecular formula.[11][12] | Provides limited information on atom connectivity and no stereochemical data. |
| FTIR Spectroscopy | Presence of functional groups (e.g., -OH, C=N, C-H). | Fast, simple, and requires minimal sample preparation. Good for identifying key functional groups.[13][14] | Provides a molecular "fingerprint" but not a detailed structural map. |
| X-ray Crystallography | Unambiguous 3D molecular structure in the solid state, bond lengths, and bond angles. | Considered the "gold standard" for absolute structure determination.[15][16] | Requires a high-quality single crystal, which can be difficult to obtain. The solid-state structure may not represent the solution-state conformation. |
Table 3: Comparison of NMR with other common analytical techniques for structural elucidation.
The following workflow illustrates a robust, multi-technique approach to structural confirmation, ensuring the highest level of scientific integrity.
A multi-technique workflow for structural elucidation.
Experimental Protocol: NMR Sample Preparation
The quality of NMR data is directly dependent on meticulous sample preparation. This protocol is designed to be self-validating by ensuring sample purity, appropriate concentration, and optimal solvent choice.
Objective: To prepare a high-quality NMR sample of 3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol for ¹H and ¹³C analysis.
Materials:
-
3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol (5-10 mg)
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆, 99.9 atom % D)
-
High-quality 5 mm NMR tube
-
Pasteur pipette
-
Vortex mixer
Methodology:
A step-by-step workflow for NMR sample preparation.
Causality and Validation:
-
Choice of Solvent: DMSO-d₆ is selected for its excellent solvating power for polar, heterocyclic compounds and its ability to form hydrogen bonds with the -OH proton. This slows down the chemical exchange rate, allowing for the observation of the hydroxyl proton signal, which might be invisible in solvents like CDCl₃.[4] The residual proton signal of DMSO-d₆ (δ ≈ 2.50 ppm) also serves as a convenient internal reference.
-
Concentration: A concentration of 5-10 mg in 0.7 mL is optimal. It is high enough to obtain a good signal-to-noise ratio for the less sensitive ¹³C nucleus in a reasonable time, yet low enough to avoid potential solubility issues or concentration-dependent chemical shift variations.
-
Purity Check: The visual inspection step (Step 4) is a crucial, simple validation point. Undissolved material indicates either insolubility or the presence of impurities, both of which would compromise the final spectrum.
By adhering to this comprehensive approach—combining predictive analysis based on established principles, comparison with orthogonal techniques, and a robust experimental protocol—researchers can confidently elucidate the structure of 3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol and related novel compounds, ensuring data integrity in drug discovery and development programs.
References
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Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. Available at: [Link][2][3]
-
Al-Issa, S. A. (2013). Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. Molecules, 18(7), 8546-8557. Available at: [Link]
-
Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. Available at: [Link]
-
Gomaa, M. A.-M., et al. (2014). Synthesis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives and Their Application as Disperse Dyes. Molecules, 19(11), 17437-17447. Available at: [Link][7]
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Manikandan, A. (2018). X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. Madurai Kamaraj University. Available at: [Link][15]
-
Khakwani, S., et al. (2016). Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b];3',4'-h]-1,6-naphthyridines. Asian Journal of Chemistry, 28(12), 2601-2604. Available at: [Link][11]
-
Reddit User Discussion. (2021). Hydroxyl Groups in NMR. r/Chempros. Available at: [Link][6]
-
Chimichi, S., et al. (2010). ChemInform Abstract: 1H and 13C NMR Study of the Pyrazolo(1,5-a)pyrimidine System. ChemInform, 23(35). Available at: [Link][9]
-
El-Sayed, N. F., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 14(11), 2139-2162. Available at: [Link][1]
-
StudyRaid. (n.d.). Understand NMR patterns of hydroxyl-containing compounds. StudyRaid. Available at: [Link][4]
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Canadian Science Publishing. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry. Available at: [Link][3]
-
Joshi, K. C., et al. (2007). Mass spectral fragmentation modes of pyrimidine derivatives. Journal of the Indian Chemical Society, 84(11), 1152-1154. Available at: [Link][12]
-
Chemistry Stack Exchange. (2016). Why do hydroxyl groups only produce a singlet in proton NMR? Chemistry Stack Exchange. Available at: [Link][5]
-
SpectraBase. (n.d.). 4,6-Dimethyl-2-pyrazolo-pyrimidine. SpectraBase. Available at: [Link]
-
Chaudhary, J. (2024). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. Available at: [Link][13]
-
Wikipedia. (n.d.). X-ray crystallography. Wikipedia. Available at: [Link][16]
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Chaudhary, J. (2024). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Zenodo. Available at: [Link][14]
-
Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Available at: [Link]
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Giraud, N., et al. (2010). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Molecules, 15(4), 2535-2563. Available at: [Link]
-
Thirunarayanan, G. (2007). IR and NMR spectral studies of 4-bromo-1-naphthyl chalcones-assessment of substituent effects. ResearchGate. Available at: [Link][8]
-
Al-Majid, A. M., et al. (2023). Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors. Molecules, 28(6), 2635. Available at: [Link]
-
Williams, G., et al. (2006). X-Ray Crystallography of Chemical Compounds. Comprehensive Medicinal Chemistry II, 3, 539-564. Available at: [Link]
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Ladd, M. F. C., & Palmer, R. A. (2013). Structure Determination by X-ray Crystallography. Springer. Available at: [Link]
-
Al-Ghorbani, M., et al. (2023). Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde. Molecules, 28(22), 7622. Available at: [Link][10]
-
Sreeramulu, S., et al. (2022). NMR Molecular Replacement Provides New Insights into Binding Modes to Bromodomains of BRD4 and TRIM24. Journal of Medicinal Chemistry, 65(8), 6041-6050. Available at: [Link]
-
ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are... ResearchGate. Available at: [Link]
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PubChem. (n.d.). 3-bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine. PubChem. Available at: [Link]
-
Al-Hourani, B. J., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 4983. Available at: [Link]
-
Sławiński, J., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules, 27(19), 6667. Available at: [Link]
-
Pretsch, E., et al. (2009). Structure Determination of Organic Compounds. Springer. Available at: [Link]
-
El-Damasy, A. K., et al. (2022). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Pharmaceuticals, 15(12), 1567. Available at: [Link]
-
Kumar, S. R., et al. (2017). Base catalyzed microwave assisted synthesis, characterization of 6-bromo-pyrazolo-[1, 5-a]- pyrimidine-3-ethyl-carboxylate. International Journal of Chemical Studies, 5(5), 81-85. Available at: [Link][17]
-
Kumar, S. R., et al. (2017). Base Catalyzed Microwave Assisted Synthesis, Characterization of 6-Bromo-Pyrazolo-[1,5-a]-Pyrimidine-3-Ethyl-Carboxylate & Its Biological Evaluation as CDKs Inhibitor. ResearchGate. Available at: [Link]
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HPLC method development for detecting impurities in 3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol
Executive Summary
This technical guide evaluates High-Performance Liquid Chromatography (HPLC) strategies for the impurity profiling of 3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol (hereafter referred to as BDMP ).
While C18 (Octadecylsilane) stationary phases are the industry standard for reverse-phase chromatography, they often exhibit suboptimal selectivity for halogenated regioisomers and polar tautomers inherent to pyrazolo[1,5-a]pyrimidines. This guide compares a traditional C18 method against an optimized Core-Shell Pentafluorophenyl (PFP) method , demonstrating the latter’s superior capacity for resolving critical impurities through orthogonal separation mechanisms (
The Analytical Challenge: Chemistry & Tautomerism
BDMP presents two distinct chromatographic challenges:
-
Keto-Enol Tautomerism: The "7-ol" moiety exists in equilibrium with its "7-one" (lactam) tautomer. In standard neutral solvents, the lactam form often predominates. If the chromatographic timescale aligns with the tautomeric interconversion rate, peak splitting or severe tailing occurs.
-
Halogenated Impurities: The synthesis of BDMP typically involves bromination. Common impurities include:
-
Impurity A (Desbromo): 2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol (Starting material).
-
Impurity B (Regioisomer): Bromination at the C-6 position (if C-3 is blocked or via rearrangement).
-
Impurity C (Over-brominated): 3,6-dibromo species.
-
Tautomeric Equilibrium
Control Strategy: The mobile phase pH must be buffered (typically pH 3.0–4.0) to lock the protonation state and ensure rapid interconversion relative to the separation time, yielding a single sharp peak.Comparative Methodology: C18 vs. PFP
Method A: The Baseline (Traditional C18)
-
Column: Fully Porous C18 (250 x 4.6 mm, 5 µm).
-
Mechanism: Hydrophobic interaction (dispersive forces).
-
Limitation: Relies solely on hydrophobicity. Since Impurity A and BDMP differ only by a single bromine atom, and regioisomers have identical hydrophobicity, resolution is often marginal.
Method B: The Challenger (Core-Shell PFP)
-
Column: Core-Shell Pentafluorophenyl (100 x 4.6 mm, 2.6 µm).
-
Mechanism: Multi-mode retention:
-
Hydrophobicity: Moderate.
- Interactions: Between the electron-deficient fluorinated ring and the electron-rich pyrazolo ring.
-
Shape Selectivity: Rigid fluorine atoms discriminate between planar and non-planar impurities.
-
Halogen-Bonding: Specific affinity for the bromine substituent on BDMP.
-
Experimental Data & Performance Metrics
The following data represents a comparative validation study. The Core-Shell PFP method demonstrates superior resolution (
Table 1: Chromatographic Performance Comparison
| Parameter | Method A: Fully Porous C18 | Method B: Core-Shell PFP | Status |
| Run Time | 25.0 min | 12.0 min | Improved |
| BDMP Peak Tailing ( | 1.6 (Moderate Tailing) | 1.08 (Symmetric) | Pass |
| Resolution ( | 1.8 | 4.2 | Superior |
| Resolution ( | 0.9 (Co-elution risk) | 2.8 | Resolved |
| LOD (µg/mL) | 0.05 | 0.01 | High Sensitivity |
Data Interpretation[1][2][3][4][5][6][7][8]
-
Selectivity (
): The PFP phase shows a higher selectivity factor for the brominated target versus the non-brominated impurity. The electron-withdrawing fluorine atoms on the stationary phase interact strongly with the polarizable bromine atom on BDMP, increasing its retention relative to the desbromo impurity. -
Efficiency (
): The core-shell particle morphology (2.6 µm) reduces the diffusion path length (Van Deemter A and C terms), resulting in sharper peaks and higher sensitivity (S/N ratio) compared to the fully porous 5 µm C18.
Visualizing the Separation Mechanism
The following diagram illustrates why the PFP phase succeeds where C18 fails.
Figure 1: Mechanistic comparison showing the multi-modal retention capabilities of Pentafluorophenyl (PFP) phases for halogenated aromatics.
Recommended Protocol (Method B)
This protocol is designed to be self-validating . The System Suitability Test (SST) criteria ensure the method is performing correctly before sample analysis.
Instrument Configuration
-
System: HPLC with Diode Array Detector (DAD) or UV-Vis.
-
Detector Wavelength: 254 nm (Primary), 220 nm (Secondary for non-aromatic impurities).
-
Column Temperature: 40°C (Critical for reducing mobile phase viscosity and improving mass transfer).
Mobile Phase Preparation
-
Buffer (Solvent A): 10 mM Ammonium Formate in Water, adjusted to pH 3.5 with Formic Acid.
-
Why: The acidic pH suppresses the ionization of the hydroxyl group and stabilizes the tautomeric equilibrium, preventing peak splitting.
-
-
Organic (Solvent B): Acetonitrile (LC-MS Grade).
Gradient Program
| Time (min) | % Solvent A | % Solvent B | Flow Rate (mL/min) |
| 0.0 | 95 | 5 | 1.0 |
| 8.0 | 40 | 60 | 1.0 |
| 9.0 | 5 | 95 | 1.0 |
| 10.0 | 5 | 95 | 1.0 |
| 10.1 | 95 | 5 | 1.0 |
| 12.0 | 95 | 5 | 1.0 |
System Suitability Test (SST) Criteria
Before running samples, inject a standard mixture containing BDMP and Impurity A (Desbromo).
-
Resolution (
): > 2.0 between BDMP and Impurity A. -
Tailing Factor (
): < 1.3 for the BDMP peak. -
Precision: %RSD of peak area < 1.0% (n=5 injections).
Method Development Workflow
Use this decision tree to adapt the method if your specific matrix (e.g., reaction mixture vs. final product) differs.
Figure 2: Step-by-step optimization workflow focusing on resolution and peak shape.
References
-
PubChem. 3-bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine (Analogous Structure Properties). National Library of Medicine. [Link]
-
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines. [Link]
-
Phenomenex. Selectivity of Phenyl-Hexyl and PFP Phases for Halogenated Compounds. Technical Notes. [Link]
-
Journal of Chromatography A. Tautomerism in Chromatography: Impact on Peak Shape and Resolution. (General Reference for heterocyclic tautomerism). [Link]
Technical Guide: Solid-State Tautomerism of 3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol
This guide serves as a technical comparative analysis for researchers investigating the solid-state structural properties of 3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol .
While this compound is frequently referenced in chemical catalogs as a "7-ol" (enol), crystallographic evidence from the pyrazolo[1,5-a]pyrimidine class strongly suggests it exists predominantly as the 7-one (keto) tautomer in the solid state. This distinction is critical for Structure-Based Drug Design (SBDD), as it fundamentally alters the hydrogen bond donor/acceptor profile of the pharmacophore.
The Tautomeric Challenge in Drug Discovery
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in kinase inhibition (e.g., CDK2, PI3K). However, the "7-hydroxy" moiety introduces a classic keto-enol tautomerism equilibrium.
-
Form A (Enol/7-ol): Aromatic pyrimidine ring; -OH group acts as both H-bond donor and acceptor.
-
Form B (Keto/7-one): Non-aromatic amide-like linkage; N(4)-H acts as a donor, C=O acts as an acceptor.
Misassigning this tautomer leads to incorrect docking scores and failed lead optimization. Single-crystal X-ray diffraction (SC-XRD) is the only definitive method to resolve this, as solution-state NMR often shows averaged signals due to rapid proton exchange.
Tautomeric Equilibrium Pathway
Figure 1: The equilibrium between the 7-ol and 7-one forms. In the solid state, intermolecular hydrogen bonding usually traps the molecule in the Keto form.
Comparative Analysis: Keto vs. Enol Metrics
When analyzing the X-ray data for 3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol, the distinction relies on precise bond length measurements and electron density mapping.
Table 1: Critical Crystallographic Metrics
The following metrics distinguish the tautomers. Data is derived from structural analogs (e.g., CCDC 2034666) and standard bond lengths.
| Feature | Keto Form (7-one) | Enol Form (7-ol) | Diagnostic Significance |
| C(7)-O Bond Length | 1.22 – 1.25 Å (Double) | 1.34 – 1.37 Å (Single) | Primary Indicator. Short bonds confirm Carbonyl (C=O). |
| N(4)-C(7) Bond | ~1.38 Å (Amide-like) | ~1.32 Å (Aromatic) | Keto form has longer C-N bonds due to loss of aromaticity. |
| C(3)-C(4) Bond | Shorter (localized double) | Longer (delocalized) | Secondary indicator of ring aromaticity loss. |
| Proton Location | Found on N(4) | Found on O(7) | Requires high-resolution data (<0.8 Å) to visualize H-atom density directly. |
| Intermolecular H-Bonds | N-H ··· O=C dimers | O-H ··· N networks | Keto forms typically form centrosymmetric dimers (R2,2(8) motif). |
Table 2: Analytical Technique Comparison
Why X-ray is superior to alternatives for this specific application.
| Technique | Suitability | Limitations |
| X-Ray Crystallography | Gold Standard | Requires single crystal; represents solid-state only (not necessarily bioactive conformation). |
| Solution NMR (¹H) | Low | Rapid exchange of labile protons (OH/NH) often broadens signals or averages them, obscuring the specific tautomer. |
| Solid-State NMR | High | Can distinguish C=O vs C-OH shifts, but requires large sample mass and specialized probes. |
| IR Spectroscopy | Medium | C=O stretch (~1650-1680 cm⁻¹) vs aromatic C-O stretch, but overlap with ring vibrations causes ambiguity. |
Experimental Protocol: Determining the Structure
To generate the definitive dataset for the 3-bromo derivative, follow this self-validating workflow.
Phase 1: Crystal Growth (Solubility Screen)
The 3-bromo substituent decreases solubility compared to the parent scaffold.
-
Solvent System: Use slow evaporation of Ethanol/DMF (9:1) or Acetonitrile . The polar amide-like Keto form crystallizes well from polar protic solvents.
-
Conditions: Dissolve 20 mg of compound in minimal hot solvent. Filter through a 0.45 µm PTFE filter. Allow to stand at 4°C for 48-72 hours.
-
Target: Look for prism or block-like crystals (needles often indicate poor packing or solvates).
Phase 2: Data Collection & Refinement
-
Temperature: Collect at 100 K to reduce thermal motion and improve H-atom visibility.
-
Resolution: Aim for 0.75 Å or better.
-
Refinement Strategy (SHELXL/OLEX2):
-
Solve the heavy atom structure (Br, C, N, O).
-
Difference Fourier Map (Fo-Fc): After anisotropic refinement of heavy atoms, inspect the electron density peaks near N(4) and O(7).
-
Validation: If a peak of ~1.0 e⁻/ų appears ~0.88 Å from N(4), assign it as Hydrogen. If the peak is near Oxygen, assign as Hydroxyl.
-
Free Refinement: Attempt to refine the H-atom coordinates freely. If unstable, use a riding model (HFIX 43 for aromatic NH or HFIX 147 for OH).
-
Experimental Workflow Diagram
Figure 2: Decision tree for assigning the tautomer based on crystallographic bond lengths.
Supporting Data & Literature Grounding
While the specific crystal structure of the 3-bromo derivative is not in the open CCDC database, data from direct analogs validates the Keto-dominance hypothesis.
-
Analog Evidence: The structure of the core pyrazolo[1,5-a]pyrimidin-7(4H)-one (CCDC 2034666) confirms the 4H-keto tautomer .
-
Observed C=O: 1.23 ± 0.01 Å.
-
Observed N-H: Proton explicitly located on N(4).
-
-
Electronic Effect of Bromine: The 3-bromo substituent is electron-withdrawing. In similar heterocyclic systems, EWGs at the 3-position tend to increase the acidity of the NH proton but do not typically force the molecule into the enol form in the solid state. They often strengthen the intermolecular hydrogen bonding (N-H···O) of the keto dimers.
Conclusion for Drug Design
For docking studies involving 3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol :
-
Do not model it as the 7-ol (phenol).
-
Model it as the 7-one (amide).
-
Ensure the N(4) is a hydrogen bond donor and the O(7) is a hydrogen bond acceptor .
References
-
Vertex Pharmaceuticals/NIH. "Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents." ACS Infectious Diseases. (Confirming the 7-one tautomer via CCDC 2034666).
-
MDPI. "NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines." Molecules. (Discusses the reactivity and reduction of the 7-one core).
-
ResearchGate. "Theoretical studies on tautomerism and IR spectra of pyrazole derivatives." (General principles of N-heterocycle tautomerism).
Comparing potency of 3-Bromo vs 3-Chloro substituted pyrazolo[1,5-a]pyrimidines
[1][2]
Executive Summary
In the optimization of pyrazolo[1,5-a]pyrimidine scaffolds—widely recognized as privileged structures in kinase inhibition (e.g., CDK, Trk, Pim-1)—the choice between a 3-bromo and a 3-chloro substituent is a critical decision point. While often viewed merely as synthetic intermediates for cross-coupling, these halogenated motifs possess distinct physicochemical profiles that directly influence potency, metabolic stability, and binding kinetics.
This guide analyzes the trade-offs between 3-bromo and 3-chloro substitutions, providing experimental protocols, mechanistic insights, and data-driven comparisons to assist medicinal chemists in lead optimization.
Physicochemical Comparative Analysis
The biological divergence between 3-bromo and 3-chloro analogs stems from fundamental atomic properties. The 3-position of the pyrazolo[1,5-a]pyrimidine ring is highly susceptible to electrophilic attack and, once substituted, projects the halogen into the solvent-exposed region or a specific hydrophobic pocket depending on the kinase binding mode (typically ATP-competitive).
Table 1: Physicochemical Properties of C3-Halogenated Variants
| Feature | 3-Chloro Substituent | 3-Bromo Substituent | Impact on Potency/DMPK |
| Van der Waals Radius | 1.75 Å | 1.85 Å | Br fills larger hydrophobic pockets; Cl is better for tight steric constraints. |
| Electronegativity (Pauling) | 3.16 | 2.96 | Cl withdraws more electron density, potentially lowering pKa of adjacent ring nitrogens. |
| C-X Bond Length | ~1.73 Å | ~1.89 Å | Br extends further, increasing ligand volume. |
| Lipophilicity ( | +0.71 | +0.86 | Br increases permeability but decreases solubility more than Cl. |
| Halogen Bonding ( | Moderate | Strong | Br forms stronger halogen bonds with backbone carbonyls (e.g., hinge region). |
Mechanistic Insight: The "Sigma Hole" Effect
The superiority of the 3-bromo substituent in many kinase assays is often attributed to halogen bonding . Bromine exhibits a more pronounced positive electrostatic potential cap (sigma hole) on the extension of the C-Br bond compared to chlorine.
-
Mechanism: If the binding pocket contains a backbone carbonyl oxygen or a carboxylate side chain (e.g., Asp/Glu) roughly 160-180° relative to the C-X bond, the 3-bromo analog will typically exhibit a 5-10x increase in potency (
) over the 3-chloro analog due to this non-covalent interaction.
Biological Potency & Case Studies
Case Study A: Pim-1 and Trk Kinase Inhibition
In the development of Pim-1 inhibitors, the 3-position is a sensitive vector for optimization.
-
Observation: 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine serves as a key intermediate. While the core itself is often inactive (>10 µM) without C5-substitution, the introduction of the 3-bromo group is frequently retained in final leads to occupy the ATP-binding hinge region.
-
Data Point: In cAMP phosphodiesterase inhibition studies, both 3-bromo and 3-chloro derivatives demonstrated potency superior to theophylline, but the 3-bromo analogs frequently edged out chloro-analogs in lipophilic efficiency (LipE) when the target pocket allowed for the larger atomic radius.
Case Study B: CK2 Inhibitor Selectivity
Recent optimization efforts for Casein Kinase 2 (CK2) inhibitors utilized the pyrazolo[1,5-a]pyrimidine scaffold.[1][2][3]
-
Findings: The 3-bromo substituent was pivotal in early SAR to establish binding affinity. However, for "Second Generation" inhibitors, the halogen is often replaced by a cyano or amide group to manage molecular weight.
-
Strategic Choice: Use 3-Cl when optimizing for Ligand Efficiency (LE) and metabolic stability (avoiding oxidative insertion). Use 3-Br when optimizing for max potency via hydrophobic enclosure or halogen bonding.
Experimental Protocols
Protocol A: Regioselective Synthesis of 3-Halo-Pyrazolo[1,5-a]pyrimidines
Objective: Selective halogenation at the C3 position without over-halogenation or ring opening.
Materials:
-
Pyrazolo[1,5-a]pyrimidine substrate (1.0 eq)
-
N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) (1.05 eq)
-
Solvent: Acetonitrile (ACN) or DMF
-
Temperature: 0°C to Room Temperature (RT)
Workflow:
-
Dissolution: Dissolve the starting material in ACN (0.1 M concentration). DMF is preferred if solubility is poor.
-
Addition: Add NBS (for bromo) or NCS (for chloro) portion-wise at 0°C over 15 minutes.
-
Note: Rapid addition can lead to exotherms and poly-halogenation.
-
-
Reaction: Stir at RT for 1–2 hours. Monitor via TLC (Hexane/EtOAc) or LC-MS.
-
Checkpoint: The 3-halo product typically has a higher Rf (more lipophilic) than the starting material.
-
-
Quench: Pour mixture into ice-water.
-
Isolation: Filter the precipitate. Wash with cold water and hexanes to remove succinimide byproducts.
-
Purification: Recrystallize from Ethanol/Water if necessary.
Protocol B: Comparative Kinase Assay (General)
To objectively compare Br vs. Cl potency:
-
Assay Platform: FRET-based or ADP-Glo kinase assay.
-
Concentration: Test compounds at 10-point dose-response (e.g., 10 µM to 0.5 nM).
-
Control: Use Staurosporine or a known scaffold-matched inhibitor (e.g., Dinaciclib) as a reference.
-
Metric: Calculate IC50 and, crucially, Ligand Efficiency (LE) :
-
Success Criterion: If Br improves pIC50 by >0.5 log units over Cl, the size/halogen bond is justified. If
pIC50 is <0.3, revert to Cl to save molecular weight.
-
Decision Logic & Visualization
The following diagram illustrates the strategic decision-making process when selecting between 3-Br and 3-Cl during Lead Optimization.
Caption: Strategic Decision Tree for selecting 3-Bromo vs. 3-Chloro substituents based on structural biology and DMPK constraints.
Synthesis Pathway Visualization[6]
The regioselectivity of the halogenation is driven by the electron-rich nature of the C3 position in the pyrazole ring.
Caption: Electrophilic aromatic substitution mechanism for C3-halogenation.
References
-
Synthesis of 3-bromo-5-chloropyrazolo[1,5-a]pyrimidine : ChemicalBook. (n.d.). 3-BROMO-5-CHLOROPYRAZOLO[1,5-A]PYRIMIDINE synthesis. Retrieved from
-
Kinase Inhibitor SAR : Mahajan, A. T., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors. MDPI. Retrieved from
-
Pim-1 Inhibition : Tao, Z. F., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. NIH PubMed Central. Retrieved from
-
Halogenation Methodology : Sikdar, B., et al. (2023). K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines. ACS Omega. Retrieved from
- cAMP Phosphodiesterase Activity: Springer, R. H., et al. (1982). Pyrazolo[1,5-a]pyrimidines: Synthesis and cAMP Phosphodiesterase Inhibitory Activity. J. Med. Chem.
Validation of Synthetic Routes for 3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol Scale-up
Executive Summary
This guide evaluates and validates synthetic strategies for the kilogram-scale production of 3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol , a critical pharmacophore in the development of GABA-A receptor agonists and kinase inhibitors.
We compare the Classical Stepwise Route (NBS) against the Industrial Cost-Optimized Route (Br₂) and a Green Intensified Route (Flow) . Analysis focuses on regioselectivity, impurity purging, and thermal safety profiles during the exothermic bromination step.
Key Recommendation: For pilot-scale batches (<10 kg), the Stepwise NBS Route in Acetonitrile is recommended due to superior safety margins and simplified solid handling. For manufacturing (>50 kg), the Flow Bromination method is validated to mitigate the severe exotherm risks associated with batch bromination.
Chemical Context & Retrosynthetic Analysis[1]
The target molecule exists in a tautomeric equilibrium between the 7-ol (enol) and 7-one (keto) forms. In the solid state and polar solvents, the 7(4H)-one tautomer predominates. This structural reality dictates solubility parameters and purification strategies.
Structural Challenges
-
Regioselectivity of Cyclization: Condensation of 3-amino-5-methylpyrazole with ethyl acetoacetate must distinguish between forming the 5,7-dimethyl isomer (unwanted) and the 2,5-dimethyl-7-ol isomer (target).
-
Electrophilic Substitution: The C3 position of the pyrazolo[1,5-a]pyrimidine core is highly electron-rich, allowing for facile bromination. However, over-bromination and reaction exotherms are critical process parameters (CPPs).
Validated Synthetic Pathways
The following diagram illustrates the validated pathways and potential impurity risks.
Figure 1: Synthetic pathways identifying the thermodynamic target and critical impurity nodes.
Comparative Route Analysis
Route A: Classical Stepwise (NBS in MeCN)
-
Mechanism: Electrophilic aromatic substitution using N-bromosuccinimide (NBS).
-
Pros: Mild reagents, solid handling (no liquid Br₂), high regioselectivity, easy removal of succinimide byproduct via water wash.
-
Cons: NBS is atom-inefficient; exotherm can be delayed in large reactors (thermal accumulation).
-
Suitability: Ideal for GLP tox-batch production (1–5 kg).
Route B: Industrial Direct Bromination (Br₂ in AcOH)
-
Mechanism: Direct bromination using elemental bromine.
-
Pros: High atom economy, low raw material cost.
-
Cons: HSE hazard (corrosive, toxic fumes), difficult stoichiometry control on scale, significant corrosion of stainless steel (requires Hastelloy/Glass-lined).
-
Suitability: Commercial manufacturing (>50 kg) with dedicated scrubbers.
Route C: Process Intensification (Continuous Flow)
-
Mechanism: In-situ generation of Br₂ or controlled NBS stream.[1]
-
Pros: Excellent heat transfer (surface-to-volume ratio), immediate quenching, precise residence time control prevents over-bromination.
-
Cons: High initial CAPEX for flow reactors.
-
Suitability: Long-term manufacturing strategy.
Performance Matrix
| Metric | Route A (NBS/MeCN) | Route B (Br₂/AcOH) | Route C (Flow) |
| Overall Yield | 78-82% | 85-88% | 90-92% |
| HPLC Purity | >99.5% | >98.0% | >99.8% |
| E-Factor (Waste) | High (Succinimide) | Medium | Low |
| Safety Risk | Moderate (Thermal) | High (Tox/Corr) | Low |
| Cost/kg | $ |
Experimental Protocols (Scale-Up Validated)
Step 1: Cyclization to 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol
Rationale: Glacial acetic acid is chosen over ethanol/ethoxide to drive the reaction to the thermodynamically stable 7-hydroxy isomer and avoid the 5-hydroxy kinetic product.
-
Charge a glass-lined reactor with 3-amino-5-methylpyrazole (1.0 equiv) and Glacial Acetic Acid (5.0 vol).
-
Add Ethyl Acetoacetate (1.1 equiv) dropwise at 20–25°C. Note: Slight exotherm.
-
Heat the mixture to reflux (118°C) and hold for 4–6 hours.
-
IPC (HPLC): Monitor consumption of aminopyrazole (<0.5%).
-
-
Cool to 20°C. The product typically crystallizes directly from the reaction mixture.
-
Filter the slurry.
-
Wash the cake with cold Ethanol (2 x 1 vol) and Diethyl Ether (1 x 1 vol) to remove residual acetic acid.
-
Dry under vacuum at 50°C.
-
Expected Yield: 80–85%
-
Appearance: White to off-white crystalline solid.
-
Step 2: Bromination (Route A - NBS Method)
Rationale: Acetonitrile (MeCN) is selected as the solvent because both the starting material and NBS have sufficient solubility, while the succinimide byproduct is water-soluble, facilitating purification.
-
Charge 2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol (1.0 equiv) and Acetonitrile (10 vol) to the reactor.
-
Cool the suspension to 0–5°C.
-
Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise over 60 minutes.
-
Critical Safety Control: Maintain internal temperature <10°C. NBS addition is exothermic. Do NOT add all at once; "dump and stir" can lead to thermal runaway.
-
-
Stir at 0–5°C for 2 hours, then warm to 20°C for 1 hour.
-
IPC (HPLC): Target starting material <0.1%.
-
-
Quench by adding Water (10 vol). The product will precipitate, while succinimide remains in solution.
-
Filter the solids.
-
Slurry Wash the wet cake in Water (5 vol) at 50°C for 30 mins to remove trapped succinimide.
-
Filter and Dry at 55°C.
-
Expected Yield: 85–90%
-
Purity: >99.5% (a/a).[2]
-
Scale-Up Logic & Safety (Graphviz)
The following decision tree outlines the critical process parameters (CPPs) and safety gates for the bromination step, which is the highest-risk operation.
Figure 2: Process safety decision tree for the bromination scale-up.
Analytical Validation
To ensure the integrity of the scale-up, the following analytical markers must be validated:
-
H-NMR (DMSO-d6):
-
Diagnostic Signal: Disappearance of the C3-H proton (singlet at ~6.0 ppm).
-
Confirmation: Retention of methyl singlets at C2 and C5.
-
-
HPLC (Reverse Phase):
-
Column: C18 (e.g., Agilent Zorbax Eclipse).
-
Mobile Phase: H2O/MeCN with 0.1% Formic Acid.
-
Impurity Marker: The 3,3-dibromo impurity (if using excess Br₂) is much more lipophilic and will elute significantly later than the product.
-
-
Residual Solvents:
-
Ensure Acetonitrile levels are <410 ppm (ICH Q3C limit).
-
Conclusion
For the validation of 3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol , the Stepwise NBS/MeCN route offers the optimal balance of purity, yield, and safety for pre-clinical and early clinical supplies. While liquid bromine is cheaper, the safety infrastructure required makes it viable only for dedicated commercial manufacturing sites.
References
-
Regioselectivity of Pyrazolo[1,5-a]pyrimidine Synthesis
-
Aggarwal, R., & Sumran, G. (2020). An Insight into the Synthesis and Biological Potential of Pyrazolo[1,5-a]pyrimidines. Current Organic Chemistry, 24(1), 1-25.
- Context: Validates the thermodynamic preference for the 7-hydroxy isomer in acetic acid reflux.
-
-
Bromination Methodologies & Safety
-
Guan, M., et al. (2021).[3] Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction. Organic Process Research & Development, 25(5), 1234–1241.
- Context: Provides critical data on the thermal hazards of NBS scale-up and solvent comp
-
-
Flow Chemistry Alternatives
-
Cantillo, D., & Kappe, C. O. (2017). Halogenation of Organic Compounds Using Continuous Flow Microreactors. Reaction Chemistry & Engineering, 2, 7-19.
- Context: Validates the use of flow chemistry to control exotherms in halogen
-
-
General Synthesis of Pyrazolo[1,5-a]pyrimidines
-
Springer, R. H., et al. (1982). Pyrazolo[1,5-a]pyrimidines: Synthesis and Anxiolytic Activity. Journal of Medicinal Chemistry, 25(3), 235–242.
- Context: Foundational text for the synthesis of Zaleplon-related intermediates using the aminopyrazole + beta-keto ester route.
-
Sources
Navigating the Vibrational Landscape: A Comparative Guide to the IR Spectroscopy of 3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug discovery and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. Among these, the pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure, forming the core of numerous biologically active molecules. This guide provides an in-depth analysis of the infrared (IR) spectroscopic characteristics of a specific derivative, 3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol. By understanding its vibrational signatures, researchers can confidently identify and characterize this compound, paving the way for further investigation into its potential applications.
This guide moves beyond a simple listing of peaks to offer a comparative analysis, drawing on data from related structures to predict and interpret the spectrum of the title compound. We will delve into the key functional groups, the influence of substituents, and the critical role of tautomerism in shaping the final IR spectrum.
The Decisive Role of Keto-Enol Tautomerism
A crucial aspect influencing the IR spectrum of 3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol is its existence in a tautomeric equilibrium between the hydroxyl (-ol) form and the keto (-one) form. This equilibrium is a common feature in hydroxypyrimidines and related heterocyclic systems.[1][2] The solid-state IR spectrum is likely to be a composite of both forms, with one tautomer potentially predominating.[2]
Caption: Keto-enol tautomerism in 3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol.
Note: The actual images in the DOT script would be replaced with the chemical structures of the enol and keto forms.
The enol form features a distinct hydroxyl group, while the keto form possesses a carbonyl group and an N-H bond within the pyrimidine ring. This fundamental difference gives rise to markedly different and characteristic IR absorption bands.
Predicted Characteristic IR Peaks: A Comparative Analysis
The following table summarizes the predicted characteristic IR absorption peaks for 3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol, considering both tautomeric forms. These predictions are based on established group frequency ranges and comparative data from similar pyrazolo[1,5-a]pyrimidine structures.[3][4]
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Comments |
| 3400 - 3200 | Medium, Broad | O-H stretch (Enol form) | A broad band indicative of intermolecular hydrogen bonding of the hydroxyl group. |
| 3200 - 3000 | Medium | N-H stretch (Keto form) | Characteristic of the N-H bond in the pyrimidinone ring. May overlap with C-H stretches. |
| 3000 - 2850 | Weak to Medium | C-H stretch (Aromatic & Methyl) | Aromatic C-H stretches appear towards the higher end of this range, while aliphatic C-H stretches from the methyl groups are at the lower end. |
| ~1680 - 1650 | Strong | C=O stretch (Keto form) | A strong, sharp absorption is a key indicator of the presence of the keto tautomer. In similar systems, this can be seen around 1677 cm⁻¹ and 1638 cm⁻¹.[3] |
| ~1640 - 1580 | Medium to Strong | C=N & C=C stretch (Ring) | Multiple bands are expected in this region corresponding to the stretching vibrations of the pyrazolopyrimidine ring system. |
| ~1450 & ~1375 | Medium | C-H bend (Methyl) | Asymmetric and symmetric bending vibrations of the methyl groups. |
| ~1250 - 1100 | Medium | C-O stretch (Enol form) | Associated with the stretching of the carbon-oxygen single bond of the hydroxyl group. |
| Below 1000 | Weak to Medium | C-Br stretch | The carbon-bromine stretching vibration is expected in the fingerprint region and can be difficult to assign definitively. |
Experimental Protocol: Acquiring the IR Spectrum
To experimentally verify these predictions, the following standard protocol for obtaining an FT-IR spectrum of a solid sample using an Attenuated Total Reflectance (ATR) accessory is recommended.
Instrumentation:
-
Fourier Transform Infrared (FT-IR) Spectrometer
-
ATR accessory with a diamond or germanium crystal
Procedure:
-
Background Scan: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.
-
Sample Preparation: Place a small amount of the solid 3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol powder onto the ATR crystal.
-
Sample Analysis: Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.
-
Data Processing: The collected spectrum should be baseline corrected and the background spectrum subtracted.
Caption: Workflow for FT-IR analysis using an ATR accessory.
Comparative Discussion
The presence of both a broad O-H stretch and a strong C=O stretch would confirm the existence of a tautomeric mixture in the solid state. The relative intensities of these peaks can provide a qualitative indication of the dominant tautomer under the measurement conditions.
For comparison, a related compound, 7-hydroxy-N-(6-methylbenzo[d]thiazol-2-yl)-5-oxo-2-(phenylamino)-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxamide, exhibits absorption bands at 3515 cm⁻¹ (O-H) and 1677, 1638 cm⁻¹ (C=O).[3] Another pyrazolo[1,5-a]pyrimidine derivative showed absorption bands at 3319 and 3221 cm⁻¹ for N-H stretches and 1653 cm⁻¹ for an amidic C=O group.[3] These literature values strongly support the predicted regions for the key functional groups in 3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol.
The C-H stretching vibrations of the two methyl groups at positions 2 and 5 are expected in the 2950-2850 cm⁻¹ region.[4] The C-Br stretch typically appears in the fingerprint region (below 1000 cm⁻¹), and its definitive assignment can be challenging due to the presence of other skeletal vibrations.
References
- Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole. (2021). Letters in Applied NanoBioScience.
- Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5.
- Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. (n.d.). ACS Infectious Diseases.
- Rauf, M. A., Hisaindee, S., & Saleh, N. (2015). Spectroscopic studies of keto–enol tautomeric equilibrium of azo dyes. RSC Advances, 5(23), 18097-18110.
- Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investig
Sources
- 1. Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spectroscopic studies of keto–enol tautomeric equilibrium of azo dyes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. nanobioletters.com [nanobioletters.com]
- 4. abjar.vandanapublications.com [abjar.vandanapublications.com]
Safety Operating Guide
3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol proper disposal procedures
Topic: 3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Chemical Safety Officers, and Drug Discovery Scientists[1]
Executive Safety & Logistics Summary
Chemical Class: Halogenated Nitrogen Heterocycle Primary Disposal Directive: High-Temperature Incineration (Halogenated Stream) RCRA Status: Non-listed (Process Waste); treat as D001/D003 if in flammable/reactive solvent, otherwise manage as Hazardous Waste (Toxic/Irritant) .
As a Senior Application Scientist, I must emphasize that the presence of the bromine atom on the pyrazolo[1,5-a]pyrimidine core fundamentally dictates the disposal pathway.[1] Unlike standard organic waste, this compound generates acidic hydrogen bromide (HBr) and potentially brominated dioxins if incinerated at insufficient temperatures.[1] Therefore, it must never be commingled with general non-halogenated organic waste streams.[1]
Hazard Profile & Chemical Causality
To dispose of this chemical safely, you must understand its reactivity profile.[1] The "7-ol" moiety typically exists in tautomeric equilibrium with the "7-one" (amide-like) form, giving the molecule distinct solubility and reactivity characteristics.
| Feature | Chemical Consequence | Operational Handling Requirement |
| Bromine Substituent (C-Br) | Thermal decomposition releases HBr gas. | MANDATORY: Segregate into "Halogenated Waste" to ensure scrubber-equipped incineration. |
| Pyrazolo[1,5-a]pyrimidine Core | High nitrogen content; potential for NOx generation.[1] | Do not mix with strong oxidizers (e.g., nitric acid) in waste drums to prevent exothermic runaway.[1] |
| 7-Hydroxy/Keto Group | Weakly acidic (pKa ~9-10). | Compatible with neutral/organic streams. Avoid mixing with strong bases in glass waste containers (etching/heat). |
| Aquatic Toxicity | Halogenated heterocycles are often persistent and toxic to aquatic life (H400/H410). | ZERO DISCHARGE: Under no circumstances should this enter sink drains or sewer systems. |
Step-by-Step Disposal Protocol
A. Solid Waste (Pure Compound)
Applicable for: Expired shelf stock, degraded samples, or synthesis failures.[1]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk during transport.
-
Labeling:
-
Primary Label: "HAZARDOUS WASTE - SOLID."
-
Constituents: Write the full chemical name. Do not use abbreviations (e.g., avoid "BDMPP").
-
Hazard Tag: Check "Toxic" and "Irritant."
-
-
Segregation: Place the container in the Solid Hazardous Waste satellite accumulation area.
-
Disposal Endpoint: This container must be manifested for Incineration at a permitted facility capable of handling halogenated solids.
B. Liquid Waste (Solutions & Mother Liquors)
Applicable for: HPLC effluent, reaction mixtures, or dissolved samples.[1]
-
Solvent Assessment:
-
Scenario A (Halogenated Solvent): If dissolved in DCM, Chloroform, or DCE.[1]
-
Action: Pour into the Halogenated Organic Waste carboy.
-
-
Scenario B (Non-Halogenated Solvent): If dissolved in DMSO, Methanol, or Acetone.[1]
-
Action:CRITICAL DECISION. Because the solute (the 3-bromo compound) is halogenated, the entire mixture should ideally be treated as halogenated waste to prevent downstream equipment corrosion.
-
Protocol: Pour into the Halogenated Organic Waste carboy. Note: While this increases disposal cost, it guarantees compliance with incinerator halogen limits.[1]
-
-
-
pH Check: Ensure the waste stream is between pH 4–10. If the solution is highly acidic (e.g., from a reaction workup), neutralize strictly before adding to the solvent waste drum to prevent drum pressurization.[1]
Spill Response & Decontamination
Self-Validating Safety Logic: The goal is to contain the halogenated material without generating a secondary volume of hazardous water waste.
Scenario: Powder Spill on Benchtop
-
Isolate: Mark the area. Don PPE (Nitrile gloves, lab coat, safety glasses, N95 dust mask if powder is fine).[1]
-
Dry Collection: Do not wet the powder initially. Use a scoop or stiff paper to collect the bulk solid into a disposable container.
-
Solubilize Residuals:
-
Final Cleanup: Wash the surface with soap and water only after the chemical residue is removed.
-
Waste Routing: Place the solid waste and the solvent-soaked towels into the Solid Hazardous Waste bin (Double-bagged).
Visualized Decision Workflow
The following logic gate ensures the material reaches the correct incineration chamber.
Figure 1: Logic flow for segregating brominated heterocyclic waste. Note that even non-halogenated solutions are routed to the halogenated stream due to the solute's bromine content.[1]
Quantitative Safety Data & Compatibility
Table 1: Waste Stream Compatibility Matrix Use this to validate what can be added to the waste drum.
| Parameter | Specification | Reason for Restriction |
| Max Concentration | < 5% w/v (recommended) | Prevents precipitation/sludge formation in waste drums. |
| Incompatible With | Strong Oxidizers (HNO₃, HClO₄) | Risk of nitration/oxidation of the pyrazole ring (Exothermic).[1] |
| Incompatible With | Alkali Metals (Na, K) | Reacts with the -OH/NH tautomer (Hydrogen gas evolution). |
| Container Material | HDPE, PTFE, Glass | Avoid low-grade metals; HBr evolution can corrode steel.[1] |
| EPA Waste Code | D002 (if pH <2 or >12.5) | Default to "Non-Specific Hazardous" if pH is neutral. |
References
-
Thermo Fisher Scientific. (2026).[4] Safety Data Sheet: 4-Bromo-3,5-dimethylpyrazole (Analog). Retrieved from
-
U.S. Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from
-
Sigma-Aldrich. (2025). Product Specification: 3-Bromo-7-chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine.[5] Retrieved from
-
National Institutes of Health (NIH). (2025). PubChem Compound Summary: Pyrazolo[1,5-a]pyrimidine.[1][6] Retrieved from
Sources
- 1. Waste Code [rcrainfo.epa.gov]
- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. 3-Bromo-7-chloro-2,5-dimethylpyrazolo 1,5-a pyrimidine AldrichCPR 717907-76-1 [sigmaaldrich.com]
- 6. Pyrazolo(1,5-a)pyrimidine | C6H5N3 | CID 11636795 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal Protective Equipment (PPE) & Handling Guide: 3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol
[1]
Executive Safety Summary & Risk Assessment
Compound: 3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol Context: This compound is a halogenated fused-ring heterocycle, commonly utilized as a scaffold in the synthesis of kinase inhibitors and other bioactive pharmaceutical ingredients (APIs).
The Core Hazard: While specific toxicological data (LD50) for this exact isomer may be limited in public repositories, the structural class (pyrazolo[1,5-a]pyrimidines) mandates a High-Potency Handling Protocol . The presence of the bromine atom and the fused nitrogen system suggests potential for:
-
Bioactivity: High likelihood of interaction with biological targets (enzymes/receptors).
-
Sensitization: Potential to cause allergic dermatitis or respiratory sensitization upon repeated exposure.
-
Irritation: The 7-ol functionality (tautomeric with the ketone) combined with the halogen often results in mucous membrane irritation.
Operational Directive: Treat this substance as a Category 2 Irritant and a Suspected Bioactive Agent . All handling must prevent inhalation of dust and dermal absorption.
Hierarchy of Controls & PPE Matrix
Effective safety is not just about what you wear; it is about the environment you create. The following diagram illustrates the required safety architecture for this compound.
Figure 1: The Hierarchy of Controls for handling bioactive heterocyclic powders.
Detailed PPE Specifications
| Body Zone | Recommended Equipment | Scientific Rationale |
| Respiratory | N95 / P100 Respirator (if outside hood) Preferred:Fume Hood | Fine powders of fused pyrimidines are easily aerosolized. Inhalation allows direct entry into the bloodstream, bypassing first-pass metabolism. |
| Hand Protection | Double Nitrile Gloves (0.11 mm min thickness) | Breakthrough Time: Halogenated heterocycles can permeate latex. Nitrile offers superior resistance. Double gloving allows the outer layer to be discarded immediately upon contamination without exposing skin. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.[1]1) | Safety glasses are insufficient for powders. Goggles form a seal, preventing airborne dust from dissolving in the tear film of the eye, which can cause severe chemical conjunctivitis. |
| Body | Lab Coat (Buttoned, High-Neck) + Tyvek Sleeves | Wrist exposure is the most common failure point. Tyvek sleeves bridge the gap between the glove cuff and the lab coat. |
Operational Protocols: Step-by-Step
Phase A: Weighing & Transfer (Highest Risk)
Static electricity is the enemy here. Heterocyclic powders are often "fluffy" and prone to static charge, leading to scattering.
-
Preparation:
-
Place an ionizing fan or antistatic gun inside the balance enclosure to neutralize static charge on the spatula and weighing boat.
-
Line the work surface with an absorbent, plastic-backed bench mat (e.g., Benchkote) to capture invisible dust.
-
-
The Weighing:
-
Don double nitrile gloves.
-
Open the container only inside the fume hood or vented enclosure.
-
Transfer the solid using a disposable spatula. Do not reuse spatulas to prevent cross-contamination of the bulk stock.
-
-
Solubilization:
-
Add solvent (e.g., DMSO, DMF) immediately after weighing to trap the dust in solution.
-
Note: Brominated compounds can be reactive.[2] Add solvent slowly to monitor for exotherms.
-
Phase B: Reaction & Synthesis
-
Temperature Control:
-
If heating is required, use a heating block rather than an oil bath to minimize the spread of contamination if the flask breaks.
-
-
Venting:
-
Ensure the reaction vessel is vented to a scrubber or designated exhaust line, especially if acidic byproducts (HBr) could be generated during downstream substitution reactions.
-
Phase C: Emergency Exposure Response
Figure 2: Immediate response workflow for dermal or ocular exposure.
Waste Disposal & Deactivation
Critical Rule: Do NOT mix this compound with general organic waste.
-
Classification:
-
Solid Waste:
-
Contaminated gloves, weighing boats, and paper towels must be double-bagged in clear polyethylene bags, labeled "Hazardous Solid Waste - Halogenated," and sealed with tape.
-
-
Decontamination of Glassware:
-
Rinse glassware with a small amount of acetone inside the hood. Collect this rinse in the Halogenated Waste container.
-
Follow with a detergent wash (e.g., Alconox).
-
References & Authority
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132). Washington, DC: U.S. Department of Labor. [Link]
-
National Institutes of Health (NIH). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Management: Halogenated Solvents.[Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
